d-threo-PDMP
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2O3.ClH/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20;/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26);1H/t21-,23-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJHJOYQTSEKPK-BLDCTAJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@@H](C2=CC=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017468 | |
| Record name | N-[(1R,2R)-1-Hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>64.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500380 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
80938-69-8 | |
| Record name | N-[(1R,2R)-1-Hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
D-threo-PDMP: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (d-threo-PDMP) is a synthetic analog of ceramide that has become an invaluable tool in the study of glycosphingolipid (GSL) metabolism and function. As a potent and specific inhibitor of glucosylceramide synthase (GCS), this compound serves as a critical agent for investigating the downstream cellular processes modulated by GSLs. This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways it influences.
Core Mechanism of Action: Inhibition of Glucosylceramide Synthase
The primary and most well-characterized mechanism of action of this compound is the competitive inhibition of UDP-glucose:ceramide glucosyltransferase, commonly known as glucosylceramide synthase (GCS).[1] GCS is the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids, catalyzing the transfer of glucose from UDP-glucose to ceramide to form glucosylceramide.[1] By blocking this crucial step, this compound effectively depletes the cellular pool of glucosylceramide and, consequently, all downstream GSLs, including lactosylceramide, and gangliosides such as GM3 and GD3.[2][3]
This inhibition is stereospecific, with the D-threo isomer being the active enantiomer, while the L-threo isomer does not inhibit GCS and can even have opposing effects.[4] Kinetic studies have shown that this compound acts as a mixed-type inhibitor with respect to ceramide.[1]
The direct consequence of GCS inhibition is a significant reduction in the levels of various GSLs on the cell surface and within cellular membranes. This alteration in the glycosphingolipid landscape has profound effects on numerous cellular functions.
Simultaneously, the blockage of ceramide utilization for glucosylceramide synthesis leads to an accumulation of intracellular ceramide.[3] Ceramide itself is a bioactive lipid involved in various signaling pathways, including those leading to apoptosis and cell cycle arrest.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the inhibitory and functional effects of this compound across various experimental systems.
| Parameter | Value | Enzyme/System | Reference |
| IC50 | 0.5 µM | Glucosylceramide Synthase (MDCK cell homogenates) | [5] |
| IC50 | 5 µM | Glucosylceramide Synthase | [1] |
| Ki | 0.7 µM | Glucosylceramide Synthase (against ceramide) | [1] |
Table 1: In Vitro Enzyme Inhibition Data for this compound
| Cell Line | Concentration | Duration | Effect | Reference |
| B16 Melanoma Cells | 10-15 µM | 20 h | Inhibition of cell adhesion | [3] |
| Rat Explants | 5-20 µM | 2 d | Dose-dependent inhibition of neurite growth | [3] |
| Cortical Neurons | 5-40 µM | 8 d | Reduction in synchronous Ca2+ oscillations | [3] |
| Human Hepatoma HepG2 Cells | 40 µM | - | Decrease in GM3 content to 22.3% of control | [6] |
| Human Hepatoma HepG2 Cells | 40 µM | - | 185.1% increase in insulin receptor autophosphorylation | [6] |
| Human Hepatoma HepG2 Cells | 40 µM | - | 286.0% increase in phosphorylated Akt1 | [6] |
Table 2: Effective Concentrations of this compound in Cellular Assays
Key Signaling Pathways and Cellular Processes Modulated by this compound
The inhibition of GCS and the subsequent alteration of cellular lipid composition by this compound trigger a cascade of downstream effects, impacting several critical signaling pathways and cellular processes.
Glycosphingolipid Biosynthesis Pathway
The most direct effect of this compound is the disruption of the glycosphingolipid biosynthesis pathway at its origin. This leads to the depletion of a wide array of GSLs that are integral components of the plasma membrane and are involved in cell surface receptor function, cell-cell recognition, and signaling.
Apoptosis Signaling
This compound has been shown to protect liver cells from TNF-α induced apoptosis.[3] This effect is linked to the inhibition of the synthesis of the ganglioside GD3.[3] Furthermore, the accumulation of ceramide resulting from GCS inhibition can contribute to the induction of apoptosis in some cell types. Ceramide is a well-known pro-apoptotic second messenger that can activate various downstream effectors, including caspases. The extrinsic apoptosis pathway, initiated by ligands like TNF-α, involves the formation of a death-inducing signaling complex (DISC) and subsequent activation of caspase-8.
mTOR Signaling Pathway
Recent studies have revealed a connection between this compound and the mTOR (mechanistic target of rapamycin) signaling pathway. Treatment with this compound can lead to the inactivation of mTORC1.[7][8] This effect appears to be linked to the accumulation of lipids, such as lysobisphosphatidic acid (LBPA), in lysosomes, which causes the dissociation of mTOR from the lysosomal surface.[7][8] mTOR inactivation leads to the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[7][8]
Akt Signaling
This compound treatment has been observed to increase the phosphorylation of Akt1 (also known as Protein Kinase B).[6][9] This effect may be independent of its role in GCS inhibition and could be related to alterations in the membrane microenvironment.[6] The PI3K/Akt pathway is a central signaling cascade that regulates cell survival, growth, and proliferation.
Experimental Protocols
In Vitro Glucosylceramide Synthase (GCS) Activity Assay
This protocol is adapted from methodologies utilizing fluorescently labeled ceramide analogs to measure GCS activity in cell lysates.[10][11]
Materials:
-
Cell lysate containing GCS
-
NBD-C6-ceramide (fluorescent substrate)
-
UDP-glucose
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 25 mM KCl, 5 mM MgCl2)
-
This compound (inhibitor)
-
Chloroform/methanol (2:1, v/v)
-
High-performance liquid chromatography (HPLC) system with a fluorescence detector
Procedure:
-
Prepare cell lysates from control and treated cells by sonication or homogenization in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Set up the reaction mixture in a microcentrifuge tube:
-
50 µg of cell lysate protein
-
10 µM NBD-C6-ceramide
-
1 mM UDP-glucose
-
Varying concentrations of this compound (for IC50 determination) or a fixed concentration.
-
Bring the final volume to 100 µL with assay buffer.
-
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Stop the reaction by adding 500 µL of chloroform/methanol (2:1, v/v).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase and dry it under a stream of nitrogen.
-
Resuspend the lipid extract in a suitable solvent (e.g., mobile phase).
-
Analyze the sample by HPLC to separate and quantify the fluorescent product, NBD-C6-glucosylceramide.
-
Calculate GCS activity based on the amount of product formed relative to the protein concentration and incubation time.
Cellular Glycosphingolipid Analysis
This protocol outlines the general steps for extracting and analyzing GSLs from cells treated with this compound.[1]
Materials:
-
Cultured cells
-
This compound
-
Phosphate-buffered saline (PBS)
-
Chloroform/methanol mixtures (2:1 and 1:1, v/v)
-
DEAE-Sephadex column
-
Solvents for chromatography
-
High-performance thin-layer chromatography (HPTLC) plates
-
Visualization reagents (e.g., orcinol for neutral GSLs, resorcinol for gangliosides)
Procedure:
-
Culture cells to the desired confluency and treat with this compound at the desired concentration and duration.
-
Wash the cells with PBS and harvest by scraping.
-
Extract total lipids from the cell pellet using sequential extractions with chloroform/methanol (2:1, v/v) followed by chloroform/methanol (1:1, v/v).
-
Dry the combined lipid extracts under nitrogen.
-
Separate neutral and acidic GSLs by passing the total lipid extract through a DEAE-Sephadex column.
-
Dry the separated fractions.
-
Analyze the GSL composition by spotting the samples on an HPTLC plate and developing with an appropriate solvent system.
-
Visualize the GSLs by spraying the plate with specific reagents and heating.
-
Quantify the GSLs by densitometry.
Neurite Outgrowth Assay
This protocol provides a framework for assessing the effect of this compound on neurite outgrowth in a neuronal cell line or primary neurons.[12][13][14]
Materials:
-
Neuronal cells (e.g., PC12, SH-SY5Y, or primary neurons)
-
Cell culture plates or coverslips coated with an appropriate substrate (e.g., poly-L-lysine, laminin)
-
Cell culture medium, with or without serum, and appropriate growth factors (e.g., NGF for PC12 cells)
-
This compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Microscope with fluorescence imaging capabilities
-
Image analysis software
Procedure:
-
Plate neuronal cells on coated plates or coverslips and allow them to adhere.
-
Treat the cells with varying concentrations of this compound in the presence of a stimulating factor (if required for the cell type).
-
Incubate for a period sufficient to allow for neurite outgrowth (e.g., 24-72 hours).
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells and block non-specific antibody binding.
-
Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody.
-
Acquire images of the stained neurons using a fluorescence microscope.
-
Analyze the images to quantify neurite outgrowth parameters, such as the number of neurites per cell, the average neurite length, and the number of branch points.
Cell Adhesion Assay
This protocol describes a method to evaluate the impact of this compound on cell adhesion to extracellular matrix proteins.[15]
Materials:
-
Adherent cell line (e.g., B16 melanoma cells)
-
96-well cell culture plates
-
Extracellular matrix proteins (e.g., laminin, fibronectin)
-
This compound
-
Calcein-AM (or other cell viability dye for labeling)
-
PBS
-
Assay buffer (e.g., serum-free medium)
-
Fluorescence plate reader
Procedure:
-
Coat the wells of a 96-well plate with the desired extracellular matrix protein and block any remaining non-specific binding sites.
-
Treat the cells in suspension with this compound for the desired duration.
-
Label the treated cells with Calcein-AM.
-
Wash the cells to remove excess dye and resuspend them in assay buffer.
-
Add the labeled cells to the coated wells of the 96-well plate.
-
Incubate for a specific period (e.g., 1-2 hours) to allow for cell adhesion.
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Calculate the percentage of cell adhesion relative to a control group (untreated cells).
Conclusion
This compound is a powerful pharmacological tool for dissecting the complex roles of glycosphingolipids in cellular biology. Its primary mechanism of action, the potent and specific inhibition of glucosylceramide synthase, provides a robust method for depleting cellular GSLs and studying the consequences. The resulting accumulation of ceramide and the downstream effects on critical signaling pathways, including those involved in apoptosis, mTOR, and Akt signaling, highlight the intricate interplay of lipid metabolism and cellular regulation. The experimental protocols provided in this guide offer a starting point for researchers to investigate the multifaceted effects of this compound in their specific systems of interest. A thorough understanding of its mechanism of action is crucial for the accurate interpretation of experimental results and for leveraging this compound in the development of novel therapeutic strategies.
References
- 1. Metabolism of D-[3H]threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol, an inhibitor of glucosylceramide synthesis, and the synergistic action of an inhibitor of microsomal monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucosylceramide synthase: assay and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A high throughput glucocerebrosidase assay using the natural substrate glucosylceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stimulation of glycosphingolipid biosynthesis by L-threo-1-phenyl-2-decanoylamino-1-propanol and its homologs in B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Glucosylceramide synthase inhibitors D-PDMP and D-EtDO-P4 decrease the GM3 ganglioside level, differ in their effects on insulin receptor autophosphorylation but increase Akt1 kinase phosphorylation in human hepatoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Glucosylceramide Synthase Inhibitor PDMP Causes Lysosomal Lipid Accumulation and mTOR Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Glucosylceramide Synthase Inhibitor PDMP Causes Lysosomal Lipid Accumulation and mTOR Inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. frontierspartnerships.org [frontierspartnerships.org]
- 10. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase [bio-protocol.org]
- 12. scispace.com [scispace.com]
- 13. Neurite Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Neurite Outgrowth Assay and Neurotoxicity Assessment with Human Neural Progenitor Cell-Derived Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Ceramide Analogue D-threo-PDMP: An In-depth Technical Guide to its Inhibition of Glucosylceramide Synthase
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-threo-PDMP) is a potent and specific inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the initial glycosylation of ceramide to form glucosylceramide. This step is pivotal in the biosynthesis of most glycosphingolipids (GSLs). By competitively inhibiting GCS, this compound effectively depletes cellular GSLs, leading to an accumulation of the substrate, ceramide. This modulation of sphingolipid metabolism has profound effects on numerous cellular processes, including signal transduction, cell growth, apoptosis, and insulin sensitivity. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its study, and a summary of its effects on key signaling pathways.
Mechanism of Action
This compound, a synthetic analogue of ceramide, acts as a competitive inhibitor of Glucosylceramide Synthase (GCS; UDP-glucose:N-acylsphingosine glucosyltransferase, EC 2.4.1.80) with respect to ceramide.[1] The D-threo isomer (1R, 2R) is the biologically active enantiomer responsible for this inhibition.[1] The inhibition of GCS by this compound blocks the conversion of ceramide to glucosylceramide, the precursor for the synthesis of a vast array of complex glycosphingolipids, including gangliosides, globosides, and lacto-series GSLs.[1] This blockage leads to two primary consequences: a significant reduction in the cellular levels of GSLs and an accumulation of ceramide.[2][3] Ceramide itself is a bioactive lipid involved in various signaling pathways, including those leading to apoptosis and cell cycle arrest.[4][5]
Quantitative Data on this compound Activity
The inhibitory potency of this compound and its effects on cellular lipid composition have been quantified in various studies. The following tables summarize key quantitative data.
| Parameter | Value | Cell/System | Reference |
| IC50 (GCS) | 5 µM | Enzyme Assay | [1][6][7] |
| Ki (GCS) | 0.7 µM | Enzyme Assay | [1] |
| Effective Concentration (GSL depletion) | 5 µM | Human A431 cells | [8] |
| Effective Concentration (GM3 reduction) | 40 µM | Human hepatoma HepG2 cells | [9] |
| Effective Concentration (Apoptosis induction) | 10-15 µM | B16 melanoma cells | [2][3] |
Table 1: Inhibitory Constants and Effective Concentrations of this compound
| Lipid | Change upon this compound Treatment | Cell Line | Concentration and Duration | Reference |
| Glucosylceramide (GlcCer) | Decreased | Human kidney proximal tubular cells | Concentration-dependent | [10][11] |
| Lactosylceramide (LacCer) | Decreased | Human kidney proximal tubular cells | Concentration-dependent | [10][11] |
| GM3 Ganglioside | Decreased to 22.3% of control | Human hepatoma HepG2 cells | 40 µM | [9] |
| Ceramide | Increased | Hepatocytes | 2-14 h | [2][3] |
| Glycosphingolipids (general) | Reduced to ~5% of control | Human A431 cells | 5 µM for 6 days | [8] |
Table 2: Effects of this compound on Cellular Sphingolipid Levels
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound.
Glucosylceramide Synthase (GCS) Activity Assay
This protocol is adapted from methods utilizing fluorescently labeled ceramide to measure GCS activity in cell lysates.
Materials:
-
Cells of interest
-
This compound (stock solution in DMSO)
-
Lysis Buffer (e.g., NP-40 based)
-
NBD C6-ceramide (fluorescent substrate)
-
UDP-glucose
-
Bovine Serum Albumin (BSA)
-
High-Performance Thin-Layer Chromatography (HPTLC) plates (borate-impregnated)
-
HPTLC developing solvent (e.g., chloroform/methanol/water, 100:30:4, v/v/v)
-
Fluorescence scanner or spectrophotometer
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat cells with varying concentrations of this compound or vehicle (DMSO) for a specified duration (e.g., 4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
Enzyme Reaction: In a microcentrifuge tube, mix the cell lysate (containing a defined amount of protein) with a reaction buffer containing NBD C6-ceramide and UDP-glucose.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 2 hours).
-
Lipid Extraction: Stop the reaction and extract the lipids using a chloroform/methanol mixture.
-
HPTLC Separation: Spot the extracted lipids onto a borate-impregnated HPTLC plate. Develop the plate using the appropriate solvent system to separate NBD C6-ceramide from NBD C6-glucosylceramide.
-
Quantification: Visualize the separated lipid spots under UV light. Quantify the fluorescence intensity of the NBD C6-glucosylceramide spot using a fluorescence scanner or by scraping the silica and measuring fluorescence in a spectrophotometer.
-
Data Analysis: Calculate the GCS activity as the amount of NBD C6-glucosylceramide produced per unit of protein per unit of time. Compare the activity in this compound-treated samples to the vehicle control.
Quantification of Ceramide and Glucosylceramide by HPLC
This protocol outlines a method for the simultaneous quantification of total ceramide and glucosylceramide from plasma or cell extracts.
Materials:
-
Plasma or cell pellets
-
Sphinganine (internal standard)
-
Methanolic NaOH
-
o-phthaldialdehyde (OPA)
-
Reversed-phase C18 HPLC column
-
HPLC system with a fluorescence detector
-
Methanol/water mobile phase
Procedure:
-
Sample Preparation: To a known amount of plasma or cell lysate, add a known amount of sphinganine as an internal standard.
-
Lipid Extraction: Extract the total lipids from the sample.
-
Deacylation: Deacylate the ceramides and glycosphingolipids by microwave-assisted hydrolysis in methanolic NaOH. This step liberates the sphingoid bases.
-
Derivatization: Derivatize the free amino group of the sphingoid bases with OPA to make them fluorescent.
-
HPLC Analysis: Inject the derivatized sample onto a C18 reversed-phase column. Separate the derivatized sphingoid bases and lysoglycosphingolipids using a methanol/water mobile phase.
-
Detection: Detect the fluorescent derivatives using a fluorescence detector with excitation at 340 nm and emission at 435 nm.
-
Quantification: Quantify the peaks corresponding to the sphingoid bases from ceramide and glucosylceramide by comparing their peak areas to that of the internal standard.
Caspase-3/7 Activity Assay for Apoptosis Assessment
This protocol describes a common method to measure the activity of executioner caspases, a hallmark of apoptosis, in cells treated with this compound.
Materials:
-
Cells cultured in 96-well plates
-
This compound
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and allow them to attach. Treat the cells with a dose range of this compound or a positive control for apoptosis (e.g., staurosporine) for a predetermined time (e.g., 24 hours). Include vehicle-treated cells as a negative control.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Lysis and Caspase Reaction: Add the Caspase-Glo® 3/7 reagent directly to each well of the 96-well plate. The reagent contains a luminogenic caspase-3/7 substrate and a lysis buffer.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence in each well using a plate-reading luminometer.
-
Data Analysis: The luminescence signal is proportional to the amount of caspase-3/7 activity. Normalize the results to the vehicle control to determine the fold-increase in caspase activity.
Western Blot Analysis of mTOR and Insulin Receptor Signaling Pathways
This protocol provides a general framework for analyzing the phosphorylation status of key proteins in the mTOR and insulin signaling pathways following this compound treatment.
Materials:
-
Cultured cells
-
This compound
-
Insulin (for insulin signaling studies)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-Akt, anti-Akt, anti-phospho-IR, anti-IR)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells and treat with this compound for the desired time and concentration. For insulin signaling, serum-starve the cells before a brief stimulation with insulin.
-
Cell Lysis: Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-mTOR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Signaling Pathways and Cellular Effects
The inhibition of GCS by this compound initiates a cascade of events that impact multiple signaling pathways.
Glycosphingolipid Biosynthesis Pathway
This compound directly inhibits GCS, the enzyme that catalyzes the first committed step in the synthesis of most GSLs. This leads to a global reduction in the cellular content of these important membrane components.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitors of glucosylceramide synthase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. HPLC for simultaneous quantification of total ceramide, glucosylceramide, and ceramide trihexoside concentrations in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous Inhibition of Ceramide Hydrolysis and Glycosylation Synergizes to Corrupt Mitochondrial Respiration and Signal Caspase Driven Cell Death in Drug-Resistant Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods to identify molecular expression of mTOR pathway: a rationale approach to stratify patients affected by clear cell renal cell carcinoma for more likely response to mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
An In-depth Technical Guide on d-threo-PDMP and Ceramide Accumulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
d-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (d-threo-PDMP) is a potent and specific inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids (GSLs). By blocking the conversion of ceramide to glucosylceramide, this compound leads to the depletion of downstream GSLs and a concurrent accumulation of the upstream substrate, ceramide. This accumulation of ceramide, a bioactive lipid, has profound effects on various cellular processes, including signal transduction, apoptosis, and autophagy. This technical guide provides a comprehensive overview of the core principles of this compound action, its impact on ceramide metabolism, and the downstream cellular consequences, with a focus on quantitative data, detailed experimental protocols, and visualization of key pathways.
Mechanism of Action of this compound
This compound is a synthetic analog of ceramide.[1] Its inhibitory action on GCS is stereospecific, with the d-threo isomer being the most active form.[1] The inhibition is competitive with respect to ceramide, with a reported Ki value of 0.7 µM.[1] By binding to GCS, this compound prevents the transfer of glucose from UDP-glucose to ceramide, effectively halting the synthesis of glucosylceramide and all subsequent GSLs derived from it.[1]
Quantitative Effects of this compound on Ceramide and Glycosphingolipid Levels
The inhibition of GCS by this compound results in a dose-dependent accumulation of ceramide and a reduction in glucosylceramide and other downstream GSLs. The precise quantitative effects can vary depending on the cell type, concentration of this compound, and duration of treatment.
| Cell Line | This compound Concentration | Treatment Duration | Change in Ceramide Levels | Change in Glucosylceramide (GlcCer) Levels | Reference |
| B16 Melanoma Cells | 20 µM | 48 hours | Not specified, but accumulation implied | ~80% decrease | [2] |
| Human Keratinocytes | 10 µM | 48 hours | No significant change | Strong inhibition | [3] |
| A549 Cells | 20 µM | 17 hours | Marked increase in nuclear envelope | Not specified | [4] |
| Human Kidney Proximal Tubular Cells | 10 µM | Not specified | Not specified | Concentration-dependent reduction | [5] |
| Cell Line | This compound Concentration | Treatment Duration | Change in Lactosylceramide (LacCer) Levels | Change in GM3 Ganglioside Levels | Reference |
| B16 Melanoma Cells | 20 µM | 48 hours | Significant decrease | Significant decrease | [2] |
| Human Kidney Proximal Tubular Cells | 10 µM | Not specified | Concentration-dependent reduction | Not specified | [5] |
Key Experimental Protocols
Assay for Glucosylceramide Synthase (GCS) Activity
This protocol is adapted from methodologies used to assess the inhibitory effect of this compound on GCS.
Materials:
-
Cell lysate or purified GCS enzyme
-
This compound (various concentrations)
-
Ceramide substrate (e.g., NBD-C6-ceramide or radiolabeled ceramide)
-
UDP-glucose
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Thin-layer chromatography (TLC) plates (e.g., Silica Gel 60)
-
TLC developing solvent (e.g., chloroform/methanol/water, 65:25:4, v/v/v)
-
Fluorescence scanner or phosphorimager
Procedure:
-
Prepare reaction mixtures containing assay buffer, UDP-glucose, and the ceramide substrate.
-
Add varying concentrations of this compound or vehicle control to the reaction mixtures.
-
Initiate the reaction by adding the cell lysate or purified GCS enzyme.
-
Incubate the reaction at 37°C for a defined period (e.g., 1 hour).
-
Stop the reaction by adding a chloroform/methanol mixture (2:1, v/v) to extract the lipids.
-
Separate the lipid extract by spotting it onto a TLC plate and developing it with the appropriate solvent system.
-
Visualize and quantify the product (glucosylceramide) and the remaining substrate (ceramide) using a fluorescence scanner (for NBD-labeled lipids) or a phosphorimager (for radiolabeled lipids).[6]
-
Calculate the GCS activity as the amount of product formed per unit of time and protein concentration, and determine the inhibitory effect of this compound.
Measurement of Cellular Ceramide and Glucosylceramide Levels
This protocol outlines a general method for quantifying changes in cellular lipid levels after treatment with this compound, often employing mass spectrometry.[7]
Materials:
-
Cultured cells
-
This compound
-
Cell culture medium
-
Lipid extraction solvents (e.g., chloroform, methanol, water)
-
Internal standards for ceramide and glucosylceramide (e.g., C17-ceramide)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired duration.
-
Harvest the cells and wash them with PBS.
-
Perform lipid extraction using a method such as the Bligh-Dyer or Folch procedure. Add internal standards before extraction for accurate quantification.[7]
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the lipid extract in an appropriate solvent for LC-MS/MS analysis.
-
Separate the lipid species using a suitable chromatography column and detect and quantify them using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.[7]
-
Normalize the levels of ceramide and glucosylceramide to the internal standard and the total protein or cell number.
Metabolic Labeling of Glycosphingolipids
This method allows for the tracking of the biosynthesis of GSLs and the assessment of the inhibitory effect of this compound.[8]
Materials:
-
Cultured cells
-
This compound
-
Radioactive precursor (e.g., [3H]galactose or [14C]serine)[8][9]
-
Cell culture medium
-
Lipid extraction solvents
-
TLC plates and developing solvent
-
Phosphorimager or scintillation counter
Procedure:
-
Culture cells and treat them with this compound or vehicle control.
-
Add the radioactive precursor to the culture medium and incubate for a specific period to allow for metabolic incorporation into GSLs.
-
Harvest the cells and perform lipid extraction.
-
Separate the radiolabeled lipids by TLC.
-
Detect and quantify the radioactivity in the spots corresponding to different GSLs (e.g., GlcCer, LacCer, GM3) using a phosphorimager or by scraping the spots and measuring the radioactivity with a scintillation counter.[8]
-
Compare the incorporation of the radiolabel in treated versus control cells to determine the effect of this compound on GSL biosynthesis.
Signaling Pathways and Cellular Processes Modulated by this compound-induced Ceramide Accumulation
The accumulation of ceramide following GCS inhibition by this compound triggers a cascade of cellular events, primarily centered around stress responses and cell fate decisions.
Glycosphingolipid Biosynthesis Pathway and this compound Inhibition
Caption: Inhibition of GCS by this compound blocks ceramide conversion.
Ceramide-Mediated Apoptosis Signaling
Ceramide accumulation is a well-established trigger for apoptosis. One of the key pathways involves the activation of the c-Jun N-terminal kinase (JNK) signaling cascade.[10][11]
Caption: Ceramide-induced apoptosis via the JNK signaling pathway.
Ceramide, Endoplasmic Reticulum (ER) Stress, and Autophagy
Ceramide accumulation can induce ER stress, which in turn can trigger autophagy as a pro-survival response. However, prolonged or excessive ER stress can lead to apoptosis.[4][12]
Caption: Interplay of ceramide, ER stress, and autophagy.
Conclusion
This compound serves as an invaluable tool for researchers studying the roles of ceramide and glycosphingolipids in cellular physiology and pathology. Its specific inhibition of GCS provides a reliable method for manipulating the balance between these crucial lipid species. The resulting accumulation of ceramide triggers significant downstream signaling events, impacting cell fate decisions through pathways such as apoptosis and autophagy. The quantitative data and detailed protocols provided in this guide offer a foundation for designing and interpreting experiments aimed at further elucidating the complex roles of sphingolipids in health and disease, with potential applications in drug development for cancer and lysosomal storage diseases.
References
- 1. Specific radioactive labeling of terminal n-acetylgalactosamine of glycosphingolipids by the galactose oxidase-sodium borohydride method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Studies of the action of ceramide-like substances (D- and L-PDMP) on sphingolipid glycosyltransferases and purified lactosylceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic labeling of sphingolipids - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Analysis of Sphingolipid Synthesis and Transport by Metabolic Labeling of Cultured Cells with [³H]Serine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stress-induced ceramide generation and apoptosis via the phosphorylation and activation of nSMase1 by JNK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Endoplasmic reticulum stress: a new pathway to induce autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Downstream Signaling Effects of D-threo-PDMP
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-threo-PDMP) is a potent and specific inhibitor of UDP-glucose:ceramide glucosyltransferase, more commonly known as Glucosylceramide Synthase (GCS). As the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids (GSLs), its inhibition by this compound initiates a cascade of downstream signaling events. This document provides a comprehensive technical overview of these effects, detailing the molecular pathways impacted, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the core signaling networks. The primary consequences of GCS inhibition by this compound include a significant shift in sphingolipid metabolism, leading to the depletion of downstream GSLs and the accumulation of the substrate, ceramide. This accumulation is a critical node, triggering cellular responses such as apoptosis, autophagy, and cell cycle arrest. Furthermore, this compound has been shown to modulate other key signaling pathways, including mTOR and insulin receptor signaling, highlighting its pleiotropic effects on cellular function.
Core Mechanism of Action: Glucosylceramide Synthase Inhibition
The primary molecular target of this compound is Glucosylceramide Synthase (GCS). This enzyme catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer).[1] GlcCer is the precursor for the vast majority of GSLs, including gangliosides, globosides, and lacto-series GSLs.[1] this compound, a structural analog of ceramide, acts as a competitive inhibitor of GCS.[1][2] This inhibition blocks the synthesis of GlcCer, leading to two major downstream consequences:
-
Depletion of Glycosphingolipids (GSLs): The blockade of GlcCer synthesis prevents the formation of complex GSLs. This leads to a time-dependent reduction in cellular levels of lactosylceramide (LacCer), gangliosides (e.g., GM3, GD3), and globo-series GSLs.[3][4][5]
-
Accumulation of Ceramide: As the substrate for GCS, ceramide levels increase within the cell following enzyme inhibition.[3][4][6] Ceramide is a critical bioactive lipid that acts as a second messenger in a variety of signaling pathways, particularly those related to cellular stress responses.[7][8]
Key Downstream Signaling Pathways and Cellular Effects
The perturbation of sphingolipid metabolism by this compound triggers multiple downstream signaling cascades.
Ceramide-Mediated Apoptosis
The accumulation of intracellular ceramide is a potent pro-apoptotic signal.[6][8] this compound leverages this mechanism to induce or sensitize cells to apoptosis. This is particularly relevant in oncology research. For instance, this compound facilitates curcumin-induced apoptosis in melanoma cells by enhancing ceramide accumulation, which in turn leads to the activation of c-Jun N-terminal kinase (JNK) and the inhibition of the pro-survival PI3K/Akt pathway.[6] Furthermore, by inhibiting the synthesis of the ganglioside GD3, this compound can protect liver cells from TNF-α-induced apoptosis.[3][4]
mTOR Pathway Inactivation
Recent studies have revealed a significant, GCS-inhibition-independent effect of this compound on the mTOR (mechanistic target of rapamycin) pathway. Treatment with this compound leads to the inactivation of mTOR, a master regulator of cell growth, proliferation, and metabolism.[1][6] This process is characterized by:
-
Lysosomal Lipid Accumulation: this compound induces the accumulation of not only sphingolipids but also lysobisphosphatidic acid (LBPA) and cholesterol within lysosomes.[6]
-
mTOR Dissociation: The enrichment of LBPA is correlated with the dissociation of the mTOR complex from the lysosomal surface.[6]
-
TFEB Nuclear Translocation: Inactivated mTOR can no longer phosphorylate and sequester the transcription factor EB (TFEB) in the cytoplasm. Consequently, TFEB translocates to the nucleus to regulate gene expression related to lysosomal biogenesis and autophagy.[6]
Induction of Autophagy and Cell Cycle Arrest
This compound treatment has been shown to induce significant cellular responses related to growth and stress.
-
Autophagy: In A549 lung cancer cells, D,L-threo-PDMP leads to marked autophagy, evidenced by increased expression of microtubule-associated protein 1 light chain 3B-II (LC3B-II) and a decrease in p62.[9] This autophagic response is linked to ceramide-induced endoplasmic reticulum (ER) stress.[9]
-
Cell Cycle Arrest: The compound effectively halts cell proliferation by inducing cell cycle arrest at the G1/S and G2/M transitions.[10] This effect is mediated by the accumulation of ceramide and is correlated with a decrease in the activity of key cyclin-dependent kinases (CDKs), such as p34cdc2 kinase and cdk2 kinase.[10]
Modulation of Insulin Signaling
In human hepatoma HepG2 cells, this compound-induced depletion of GSLs, specifically the ganglioside GM3, has a significant impact on insulin receptor signaling.[11] Treatment with this compound leads to:
-
A significant increase in the autophosphorylation of the insulin receptor (IR).[11]
-
A notable increase in the phosphorylation of the downstream kinase Akt1.[11] This suggests that GSL depletion in the plasma membrane alters the microenvironment of the insulin receptor, enhancing its signaling capacity.
Effects on Neuronal and Adhesion Properties
This compound also demonstrates significant effects in neuronal and cell adhesion models.
-
Neuronal Effects: It inhibits neurite growth and reduces both the total length and the number of branch points in axon plexuses.[3][4] It also significantly reduces the frequency of synchronous Ca2+ oscillations in cortical neurons.[3][4]
-
Cell Adhesion: By inhibiting the synthesis of GM3, this compound reduces the adhesion of B16 melanoma cells.[3][4] It has also been shown to cause a loss of cell attachment to extracellular matrix components like laminin and type IV collagen.[12]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound.
Table 1: Enzyme Inhibition and Cellular Glycosphingolipid Modulation
| Parameter | Concentration | Cell/System Type | Observed Effect | Reference |
|---|---|---|---|---|
| GCS Inhibition (IC50) | 5 µM | Enzyme Assay | 50% inhibition of GlcCer synthase activity. | [1] |
| GCS Inhibition (Ki) | 0.7 µM | Enzyme Assay | Competitive inhibition against ceramide. | [1] |
| GM3 Reduction | 40 µM | HepG2 cells | GM3 content reduced to 22.3% of control. |[11] |
Table 2: Effects on Downstream Signaling and Phenotypes
| Cellular Process | Concentration | Treatment Duration | Cell/System Type | Observed Effect | Reference |
|---|---|---|---|---|---|
| Neurite Growth Inhibition | 5-20 µM | 2 days | Rat explants | Dose-dependent inhibition of neurite growth. | [3][4] |
| Ca2+ Oscillation Reduction | 5-40 µM | 8 days | Cortical neurons | Significant reduction in synchronous Ca2+ oscillations. | [3][4] |
| Cell Adhesion Inhibition | 10-15 µM | 20 hours | B16 melanoma cells | Inhibition of adhesion by blocking glycolipid synthesis. | [3][4] |
| IR Autophosphorylation | 40 µM | Not specified | HepG2 cells | 185.1% increase compared to control. | [11] |
| Akt1 Phosphorylation | 40 µM | Not specified | HepG2 cells | 286.0% increase compared to control. | [11] |
| Hepatocyte Protection | Not specified | 2-14 hours | Hepatocytes | Protection from TNF-α-induced death. |[3][4] |
Visualization of Core Mechanisms
Signaling Pathway Diagrams (Graphviz DOT)
References
- 1. Inhibitors of glucosylceramide synthase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. DL -threo- PDMP, Hydrochloride [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. The Glucosylceramide Synthase Inhibitor PDMP Causes Lysosomal Lipid Accumulation and mTOR Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ceramide Metabolism and Its Impact on Health - Creative Proteomics [creative-proteomics.com]
- 8. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
- 9. D,L-Threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (DL-PDMP) increases endoplasmic reticulum stress, autophagy and apoptosis accompanying ceramide accumulation via ceramide synthase 5 protein expression in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell cycle arrest induced by an inhibitor of glucosylceramide synthase. Correlation with cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glucosylceramide synthase inhibitors D-PDMP and D-EtDO-P4 decrease the GM3 ganglioside level, differ in their effects on insulin receptor autophosphorylation but increase Akt1 kinase phosphorylation in human hepatoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of this compound, an inhibitor of glucosylceramide synthetase, on expression of cell surface glycolipid antigen and binding to adhesive proteins by B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
D-threo-PDMP and Its Impact on Neurite Growth: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-threo-PDMP) is a potent and widely utilized inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the initial step in the biosynthesis of most glycosphingolipids (GSLs). By blocking the conversion of ceramide to glucosylceramide, this compound serves as a critical tool for investigating the multifaceted roles of GSLs in cellular processes. This technical guide provides a comprehensive overview of the biological effects of this compound on neurite growth, consolidating quantitative data, detailing experimental protocols, and illustrating the key signaling pathways involved. The inhibitory action of this compound on neurite outgrowth underscores the essential role of GSLs in neuronal development and regeneration, while also highlighting the potential downstream consequences of ceramide accumulation.
Mechanism of Action
This compound is a synthetic analog of ceramide that competitively inhibits UDP-glucose:ceramide glucosyltransferase (glucosylceramide synthase).[1] This enzyme catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide, a precursor for the synthesis of a vast array of complex GSLs, including gangliosides.[2] By inhibiting GCS, this compound leads to a dose-dependent depletion of cellular GSLs.[3][4] A significant consequence of this inhibition is the potential accumulation of ceramide, a bioactive lipid known to be involved in various signaling pathways, including those regulating cell growth, differentiation, and apoptosis.[5][6]
Quantitative Data on the Effects of this compound on Neurite Growth
The inhibitory effect of this compound on neurite outgrowth has been quantified in various neuronal cell models. The following table summarizes key findings from the literature.
| Cell Type | Treatment Conditions | Parameter Measured | Observed Effect | Concentration Range | Reference |
| SH-SY5Y neuroblastoma cells | Stimulated with 20 ng/ml platelet-derived growth factor-BB | Neurite initiation (number of neurites/cell, percent of neurite-bearing cells), elongation (length of the longest neurite/cell, total neurite length/cell), and branching (number of branch points/neurite) | Dose-dependent decrease in all parameters | Not specified, but effects were observed | [7] |
| Primary cultured rat neocortical explants | Not specified | Neurite outgrowth | Inhibitory | 5 to 20 µM | [5] |
| Cultured hippocampal neurons | Not specified | Axonal outgrowth | Affected (inhibited) | Not specified, but effects were observed | [2] |
Key Experimental Protocols
Neurite Outgrowth Assay in SH-SY5Y Cells
This protocol is adapted from studies investigating the effects of PDMP on a human neuroblastoma cell line.
Objective: To quantify the effect of this compound on neurite initiation, elongation, and branching.
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12) supplemented with serum (e.g., 10% FBS)
-
Serum-free medium
-
Platelet-derived growth factor-BB (PDGF-BB)
-
This compound
-
Laminin-coated culture plates
-
Fixative (e.g., 4% paraformaldehyde)
-
Immunostaining reagents (e.g., primary antibody against a neuronal marker like βIII-tubulin, and a fluorescently labeled secondary antibody)
-
Fluorescence microscope with image analysis software
Procedure:
-
Cell Seeding: Plate SH-SY5Y cells on laminin-coated plates at a suitable density to allow for individual cell morphology analysis.
-
Cell Starvation (Optional): To reduce the effects of serum growth factors, cells can be cultured in serum-free medium for a period before stimulation.
-
Treatment: Treat the cells with varying concentrations of this compound in the presence of a neurite-promoting factor, such as 20 ng/ml PDGF-BB.[7] Include a vehicle control.
-
Incubation: Incubate the cells for a period sufficient to allow for neurite outgrowth (e.g., 24-72 hours).
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde, permeabilize, and immunostain for a neuronal marker to visualize neurites. Nuclei can be counterstained (e.g., with DAPI).
-
Image Acquisition: Capture images using a fluorescence microscope.
-
Image Analysis: Use image analysis software to quantify various parameters of neurite growth, including the number of neurites per cell, the percentage of cells with neurites, the length of the longest neurite per cell, the total neurite length per cell, and the number of branch points per neurite.[7]
Neurite Outgrowth Assay in Primary Neurons
This protocol provides a general framework for studying the effects of this compound on primary neuronal cultures.
Objective: To assess the impact of this compound on the neurite extension of primary neurons.
Materials:
-
Primary neurons (e.g., rat neocortical or hippocampal neurons)
-
Neuronal culture medium (e.g., Neurobasal medium with B-27 supplement)
-
This compound
-
Culture plates coated with an appropriate substrate (e.g., poly-L-lysine and laminin)
-
Fixative and immunostaining reagents as described above.
Procedure:
-
Neuron Isolation and Culture: Isolate primary neurons from embryonic or neonatal rodent brains and plate them on coated culture dishes.
-
Treatment: After allowing the neurons to attach and begin to extend neurites (e.g., after 24 hours in vitro), treat the cultures with different concentrations of this compound.
-
Incubation: Continue the culture for an additional period to allow for further neurite growth (e.g., 48-72 hours).
-
Fixation, Staining, and Analysis: Follow the same steps for fixation, immunostaining, image acquisition, and analysis as described for the SH-SY5Y cells.
Signaling Pathways and Logical Relationships
The inhibitory effect of this compound on neurite growth is primarily attributed to its impact on glycosphingolipid metabolism. The depletion of GSLs and the concurrent accumulation of ceramide are thought to be the key initiating events that lead to the observed phenotype.
Glycosphingolipid Biosynthesis Pathway and the Action of this compound
The following diagram illustrates the central role of glucosylceramide synthase in the GSL biosynthetic pathway and the point of inhibition by this compound.
Caption: this compound inhibits Glucosylceramide Synthase.
Proposed Signaling Cascade for this compound-Induced Inhibition of Neurite Growth
The depletion of GSLs and the accumulation of ceramide can trigger downstream signaling events that ultimately impair the machinery of neurite outgrowth. The following diagram outlines a proposed cascade.
Caption: this compound's impact on neurite growth signaling.
Experimental Workflow for Assessing this compound Effects
The logical flow of an experiment to determine the impact of this compound on neurite growth is depicted in the following diagram.
Caption: Workflow for this compound neurite outgrowth assay.
Discussion and Future Directions
This compound has proven to be an invaluable pharmacological tool for elucidating the critical role of glycosphingolipids in neuritogenesis. The consistent observation of neurite growth inhibition across different neuronal models upon treatment with this compound strongly supports the hypothesis that GSLs are essential for the proper formation and extension of neurites. This may be due to their role in modulating the function of cell surface receptors, organizing lipid rafts, and influencing intracellular signaling cascades.
The accumulation of ceramide following GCS inhibition presents a complementary mechanism for the observed effects. Ceramide is a potent signaling molecule that can activate stress-related pathways and inhibit cell growth.[6] Further research is needed to dissect the relative contributions of GSL depletion versus ceramide accumulation to the inhibition of neurite outgrowth.
For drug development professionals, the pathways affected by this compound represent potential targets for therapeutic intervention in neurological disorders characterized by impaired neuronal connectivity. Understanding the precise molecular players downstream of GSLs and ceramide in the context of neurite growth could pave the way for novel strategies to promote neuronal regeneration and repair. Future studies could focus on identifying specific GSLs crucial for neuritogenesis and exploring ways to modulate their levels or the signaling pathways they influence.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The role of glycosphingolipid metabolism in the developing brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Induction of ganglioside biosynthesis and neurite outgrowth of primary cultured neurons by L-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elevation of ceramide within distal neurites inhibits neurite growth in cultured rat sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L- and D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP) inhibit neurite outgrowth from SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
D-threo-PDMP Induced Apoptosis in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-threo-PDMP) is a potent and specific inhibitor of glucosylceramide synthase (GCS), a pivotal enzyme in the biosynthesis of glycosphingolipids. By blocking the conversion of ceramide to glucosylceramide, this compound leads to the intracellular accumulation of the pro-apoptotic lipid, ceramide. This accumulation triggers a cascade of signaling events culminating in programmed cell death, or apoptosis, in a variety of cancer cell types. This technical guide provides an in-depth overview of the mechanisms of this compound-induced apoptosis, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Core Mechanism of Action
This compound competitively inhibits glucosylceramide synthase, the enzyme responsible for the first step in the synthesis of most glycosphingolipids. This inhibition leads to a buildup of its substrate, ceramide, a bioactive lipid known to be a central player in cellular stress responses, including apoptosis. The pro-apoptotic signaling by ceramide is a key event in the anticancer activity of this compound.
Quantitative Data on this compound Effects
The efficacy of this compound in inhibiting cancer cell growth and inducing apoptosis is concentration- and cell-line-dependent. The following tables summarize key quantitative findings from various studies.
Table 1: IC50 Values of this compound for Glucosylceramide Synthase (GCS) Inhibition
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 5 µM | Mixed competition against ceramide | [1] |
| Ki | 0.7 µM | Mixed competition against ceramide | [1] |
| IC50 | 0.5 µM | MDCK cell homogenates | [2] |
| IC50 | 0.2 µM | D-threo-p-methoxy-P4 (a PDMP analog) | [2] |
| IC50 | 90 nM | EtDO-P4 (a potent PDMP analog) | [3] |
Table 2: IC50 Values of this compound for Cancer Cell Viability
| Cancer Cell Line | IC50 Value (µM) | Assay | Reference |
| Osimertinib-Resistant NSCLC | 15 - 25 µM | MTT Assay | [1] |
| Normal Bronchial BEAS-2B | 60 µM | MTT Assay | [1] |
Table 3: Induction of Apoptosis by this compound in Cancer Cells
| Cancer Cell Line | Treatment | Apoptotic Cells (%) | Method | Reference |
| Osimertinib-Resistant NSCLC (PC9BRAFG469A) | PDMP (72h) | 22% | Flow Cytometry | [1] |
| Osimertinib-Resistant NSCLC (PC9T790MC797S) | PDMP (72h) | 70% | Flow Cytometry | [1] |
| HL-60/DNR | SACLAC (5 µM) + this compound (10 µM) (24h) | Early & Late Apoptosis | Flow Cytometry | [2] |
Signaling Pathways in this compound-Induced Apoptosis
The accumulation of ceramide following GCS inhibition by this compound activates multiple downstream signaling pathways that converge to execute the apoptotic program.
Ceramide-Mediated Signaling
Ceramide acts as a second messenger that can directly or indirectly influence the activity of various kinases and phosphatases, leading to the activation of stress-activated pathways.
Core mechanism of this compound action.
Intrinsic (Mitochondrial) Apoptosis Pathway
Ceramide accumulation can lead to the activation of the intrinsic apoptosis pathway. This involves changes in the mitochondrial outer membrane permeability, regulated by the Bcl-2 family of proteins. An increase in the Bax/Bcl-2 ratio is a key indicator of the cell's commitment to apoptosis. This leads to the release of cytochrome c from the mitochondria into the cytosol, which then activates the caspase cascade.
Intrinsic apoptosis pathway activated by this compound.
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway, a component of the mitogen-activated protein kinase (MAPK) signaling network, is a critical mediator of stress-induced apoptosis. Ceramide accumulation has been shown to activate the JNK pathway, which in turn can phosphorylate and regulate the activity of various downstream targets, including proteins of the Bcl-2 family, to promote apoptosis.
JNK signaling in this compound-induced apoptosis.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Treat cells with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
This compound
-
Cancer cell line of interest
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with this compound as described for the cell viability assay.
-
Harvest cells (including any floating cells) and wash twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.
-
Materials:
-
This compound
-
Cancer cell line of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-phospho-JNK, anti-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound and a vehicle control.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
-
Caspase-3 Activity Assay
This colorimetric or fluorometric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Materials:
-
This compound
-
Cancer cell line of interest
-
Caspase-3 Activity Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and a caspase-3 substrate like DEVD-pNA or Ac-DEVD-AMC)
-
Microplate reader (colorimetric or fluorometric)
-
-
Procedure:
-
Treat cells with this compound and a vehicle control.
-
Lyse the cells according to the kit instructions.
-
Quantify the protein concentration of the lysates.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Prepare the reaction mixture containing the reaction buffer, DTT, and caspase-3 substrate.
-
Add the reaction mixture to each well.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Calculate the fold-change in caspase-3 activity relative to the control.
-
Glucosylceramide Synthase (GCS) Activity Assay
This assay measures the enzymatic activity of GCS in the presence of inhibitors.
-
Materials:
-
Cell or tissue homogenates
-
This compound
-
Radiolabeled UDP-glucose ([14C]UDP-glucose) or a fluorescent ceramide analog
-
Ceramide substrate
-
Reaction buffer
-
TLC plates and developing chamber
-
Scintillation counter or fluorescence scanner
-
-
Procedure:
-
Prepare cell homogenates from treated and untreated cells.
-
Set up reaction tubes containing the cell homogenate, ceramide substrate, and varying concentrations of this compound.
-
Initiate the reaction by adding the radiolabeled or fluorescent substrate.
-
Incubate at 37°C for a defined period.
-
Stop the reaction and extract the lipids.
-
Separate the lipids by thin-layer chromatography (TLC).
-
Quantify the amount of product (glucosylceramide) formed using a scintillation counter or fluorescence scanner.
-
Calculate the GCS activity and the inhibitory effect of this compound.
-
Conclusion and Future Directions
This compound represents a promising therapeutic agent for cancer treatment due to its well-defined mechanism of action centered on the induction of apoptosis via ceramide accumulation. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to further explore the potential of this compound, both as a monotherapy and in combination with other anticancer agents. Future research should focus on elucidating the full spectrum of its downstream targets, identifying biomarkers for predicting patient response, and optimizing its delivery and efficacy in preclinical and clinical settings. The continued investigation into the intricate signaling pathways modulated by this compound will undoubtedly pave the way for novel and more effective cancer therapies.
References
Methodological & Application
Application Notes and Protocols: D-threo-PDMP in Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-threo-1-phenyl-2-decanoylamino-3-morpholinopropanol (D-threo-PDMP) is a widely utilized synthetic ceramide analogue. It functions as a potent and specific inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the initial glycosylation of ceramide to form glucosylceramide. This step is pivotal in the biosynthesis of most glycosphingolipids. By blocking this pathway, this compound serves as a critical tool for investigating the roles of glycosphingolipids in a multitude of cellular processes, including cell growth, differentiation, adhesion, and signaling. These application notes provide a summary of effective concentrations, detailed experimental protocols, and visual representations of its mechanism and experimental workflows.
Mechanism of Action
This compound competitively inhibits glucosylceramide synthase, leading to a reduction in the cellular levels of glucosylceramide and downstream glycosphingolipids such as lactosylceramide and gangliosides (e.g., GM3 and GD3).[1][2] This inhibition can induce a variety of cellular effects, including the modulation of signaling pathways, alteration of cell adhesion properties, and induction of apoptosis.[1][3]
Effective Concentrations of this compound in Vitro
The effective concentration of this compound can vary significantly depending on the cell type, the duration of the treatment, and the specific biological endpoint being measured. Below is a summary of reported effective concentrations from various in vitro studies.
| Cell Type | Concentration | Treatment Duration | Observed Effect |
| Enzyme Assay | 5 µM | Not Applicable | 50% inhibition (IC50) of glucosylceramide synthase.[4] |
| B16 Melanoma Cells | 10-25 µM | 20 hours | Inhibition of cell adhesion to laminin and collagen.[1][4] |
| B16 Melanoma Cells | 25 µM | Not Specified | Inhibition of glucosylceramide and lactosylceramide synthesis.[4] |
| Glomerular Mesangial Cells (GMC) | 20 µM | 24 hours | Significant stimulation of cell proliferation and reduction of GM3 levels.[1] |
| Rat Explants | 5-20 µM | 2 days | Dose-dependent inhibition of neurite growth.[1] |
| Cortical Neurons | 5-40 µM | 8 days | Significant reduction in the frequency of synchronous Ca2+ oscillations.[1] |
| Hepatocytes | Not Specified | 2-14 hours | Protection from TNF-α induced apoptosis and enhanced ceramide accumulation.[1] |
| Human Hepatoma HepG2 Cells | 40 µM | Not Specified | Decreased GM3 content and increased Akt1 kinase phosphorylation.[5] |
| SH-SY5Y Cells | Not Specified | Not Specified | Inhibition of neurite outgrowth. |
Experimental Protocols
Glucosylceramide Synthase (GCS) Inhibition Assay
This protocol is designed to measure the inhibitory effect of this compound on GCS activity in vitro.
Materials:
-
Cell lysate or purified GCS enzyme
-
Fluorescently-labeled ceramide substrate (e.g., NBD-C6-ceramide)
-
UDP-glucose
-
This compound
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
HPLC system with a fluorescence detector
Procedure:
-
Prepare a reaction mixture containing the assay buffer, GCS enzyme source, and the fluorescent ceramide substrate.
-
Add varying concentrations of this compound to the reaction mixtures. Include a control group with no inhibitor.
-
Initiate the enzymatic reaction by adding UDP-glucose.
-
Incubate the reaction at 37°C for a predetermined time.
-
Stop the reaction, for example, by adding a solvent to precipitate the protein.
-
Extract the lipids from the reaction mixture.
-
Analyze the lipid extract using HPLC to separate and quantify the fluorescently-labeled glucosylceramide product.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control and determine the IC50 value.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol assesses the effect of this compound on cell viability and proliferation.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations. Include untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Cell Adhesion Assay
This protocol is used to evaluate the impact of this compound on the adhesion of cells to extracellular matrix proteins.
Materials:
-
B16 melanoma cells (or other cells of interest)
-
Cell culture medium
-
This compound
-
96-well plates pre-coated with an extracellular matrix protein (e.g., laminin, fibronectin, or collagen)
-
PBS (Phosphate-Buffered Saline)
-
A method for cell quantification (e.g., crystal violet staining)
Procedure:
-
Pre-treat the cells with the desired concentration of this compound for a specified duration.
-
Detach the cells and resuspend them in serum-free medium.
-
Seed the pre-treated cells onto the pre-coated 96-well plates.
-
Allow the cells to adhere for a short period (e.g., 1-2 hours) at 37°C.
-
Gently wash the plates with PBS to remove non-adherent cells.
-
Quantify the number of adherent cells. This can be done by fixing the cells, staining with crystal violet, solubilizing the dye, and measuring the absorbance.
-
Compare the adhesion of this compound-treated cells to that of untreated control cells.
Concluding Remarks
This compound is an invaluable pharmacological tool for the in vitro study of glycosphingolipid metabolism and function. The effective concentration is highly dependent on the experimental system and objectives. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for each specific cell type and assay. The protocols provided herein offer a foundation for investigating the multifaceted effects of this compound on cellular behavior.
References
Application Notes and Protocols for D-threo-PDMP in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction:
D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-threo-PDMP) is a potent and specific inhibitor of glucosylceramide synthase (GCS), a key enzyme in the biosynthesis of most glycosphingolipids.[1][2] By blocking the formation of glucosylceramide, this compound effectively depletes downstream glycosphingolipids, making it a valuable tool for studying their roles in various physiological and pathological processes. Its ability to modulate cell surface glycosphingolipids has led to its investigation in several disease models, including cancer, neurodegenerative diseases, and metabolic disorders.[1] These application notes provide a summary of reported in vivo dosages of this compound in mouse models and detailed protocols for its administration.
Quantitative Data Summary
The following tables summarize the in vivo dosages of this compound that have been used in rodent models. It is important to note that while a specific mouse model dosage was not explicitly found in the provided search results, a commonly cited dosage in a rat model can be adapted for mice, typically requiring an adjustment based on body surface area.
Table 1: In Vivo Dosage of this compound in a Rat Model
| Animal Model | Dosage | Administration Route | Frequency | Duration | Reported Effect |
| Male Wistar rats (200-250 g) with anterior brain ischemia | 40 mg/kg | Intraperitoneal (i.p.) injection | Twice daily | 6 days | Increased memory impairment caused by ischemia[1][2] |
Note on Dose Conversion from Rat to Mouse:
A common practice for converting drug doses between species is allometric scaling, which is based on body surface area. A simplified conversion factor from rat to mouse is to multiply the rat dose by 2. Therefore, a 40 mg/kg dose in rats would correspond to an approximate dose of 80 mg/kg in mice. However, it is crucial to perform dose-response studies to determine the optimal and non-toxic dose for each specific mouse model and experimental setup.
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Injection of this compound in Mice
This protocol is adapted for a general mouse model based on the available data from a rat model and common laboratory practices.
Materials:
-
This compound hydrochloride
-
Sterile vehicle (e.g., 0.9% saline, phosphate-buffered saline (PBS), or a solution containing DMSO, PEG300, and Tween-80)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Animal scale
-
70% ethanol
Procedure:
-
Preparation of this compound Solution:
-
For a target dose of 80 mg/kg in a 25 g mouse, you will need 2 mg of this compound per mouse.
-
This compound can be dissolved in a vehicle suitable for intraperitoneal injection. A common formulation involves dissolving the compound in a small amount of DMSO and then diluting it with PEG300 and saline. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 100 µL of DMSO, then add 400 µL of PEG300, and finally 500 µL of saline.
-
Ensure the final solution is clear and sterile-filtered if necessary.
-
-
Animal Handling and Injection:
-
Weigh the mouse accurately to calculate the precise volume of the this compound solution to be injected.
-
Gently restrain the mouse.
-
Swab the lower right or left quadrant of the abdomen with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or cecum.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
Protocol 2: Oral Gavage Administration of this compound in Mice
This protocol provides a general guideline for administering this compound via oral gavage.
Materials:
-
This compound hydrochloride
-
Sterile vehicle suitable for oral administration (e.g., water, corn oil, or a solution containing 0.5% methylcellulose)
-
Flexible plastic or metal gavage needles (20-22 gauge)
-
Sterile syringes (1 mL)
-
Animal scale
Procedure:
-
Preparation of this compound Suspension:
-
Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration. Sonication may be required to ensure uniform suspension.
-
-
Animal Handling and Gavage:
-
Weigh the mouse to determine the correct volume for administration.
-
Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the gavage needle into the esophagus. Do not force the needle.
-
Once the needle is in the correct position, slowly administer the this compound suspension.
-
Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
Mandatory Visualizations
Signaling Pathway Diagram
References
Application Note: Preparation of D-threo-PDMP Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-threo-PDMP), often available as a hydrochloride salt, is a potent and specific inhibitor of glucosylceramide synthase (GCS).[1][2][3] GCS is a key enzyme in the biosynthesis of most glycosphingolipids (GSLs), catalyzing the formation of glucosylceramide (GlcCer) from ceramide and UDP-glucose.[4] By inhibiting this initial step, this compound effectively depletes a wide range of downstream GSLs, such as gangliosides and globosides. This makes it an invaluable tool for studying the cellular functions of GSLs in various biological processes, including cell adhesion, signal transduction, and proliferation.[1][5] It is also used to investigate pathologies associated with GSL metabolism.[1][5] Proper preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and efficacy.
Compound Specifications and Solubility
A summary of the key quantitative data for this compound hydrochloride is presented below. This information is essential for accurate preparation of stock solutions.
| Property | Data | Citations |
| Molecular Formula | C₂₃H₃₉ClN₂O₃ | [6] |
| Molecular Weight | ~427.0 g/mol | [2] |
| Appearance | White to off-white solid | |
| Primary Solvents | Soluble in Dimethyl Sulfoxide (DMSO), Ethanol, and Methanol.[2][3] Also reported to be soluble in water (H₂O) with heating and sonication.[4] | [2][3][4] |
| In Vivo Solvents | For animal studies, complex vehicles like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline are often used.[1] | [1] |
Safety Precautions
Before handling the compound, users must consult the latest Safety Data Sheet (SDS). This compound hydrochloride may cause serious eye and respiratory system irritation.[7][8]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.
-
Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[7] Avoid contact with skin and eyes.[8]
-
First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[6][9]
Experimental Protocols
Accurate preparation of stock solutions is crucial for obtaining reliable and reproducible experimental results. Below are protocols for preparing organic and aqueous stock solutions.
Protocol 1: Preparation of High-Concentration Stock Solution in Organic Solvent (e.g., DMSO)
This is the most common method for preparing a primary stock solution for in vitro use.
Materials:
-
This compound hydrochloride powder
-
Anhydrous, sterile-grade Dimethyl Sulfoxide (DMSO) or Ethanol
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated pipettes and sterile tips
-
Vortex mixer and/or sonicator
Methodology:
-
Equilibrate: Allow the this compound vial to warm to room temperature before opening to prevent moisture condensation.
-
Weigh: Aseptically weigh the desired amount of this compound powder.
-
Calculate Solvent Volume: Determine the volume of solvent needed to achieve the desired stock concentration (e.g., 10 mM).
-
Calculation Example for 10 mM Stock:
-
Volume (L) = [Mass (g) / Molecular Weight ( g/mol )] / Molarity (mol/L)
-
For 1 mg of this compound (MW ~427.0 g/mol ):
-
Volume (L) = [0.001 g / 427.0 g/mol ] / 0.010 mol/L = 0.000234 L = 234 µL
-
-
-
Dissolution: Add the calculated volume of sterile DMSO or Ethanol to the powder.
-
Mix Thoroughly: Cap the vial tightly and vortex until the solid is completely dissolved. If dissolution is slow, gentle warming (e.g., in a 37°C water bath) or brief sonication can be applied to facilitate dissolution.[10]
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. This prevents contamination and degradation from repeated freeze-thaw cycles.[10]
-
Store: Store the aliquots as recommended in the storage section below.
Protocol 2: Dilution for Cell Culture Working Solution
Methodology:
-
Thaw Stock: Thaw a single aliquot of the high-concentration organic stock solution at room temperature.
-
Dilute: Directly add the required volume of the stock solution to your pre-warmed cell culture medium to achieve the final desired concentration (e.g., 5-40 µM).[1][5]
-
Mix Immediately: Mix the medium thoroughly by gentle swirling or pipetting immediately after adding the stock to prevent precipitation and ensure a homogenous solution.
-
Use Freshly: It is recommended to prepare the final working solution fresh for each experiment.
Storage and Stability
Proper storage is essential to maintain the chemical integrity and activity of this compound.
| Form | Storage Temperature | Duration | Notes | Citations |
| Solid Powder | -20°C | ≥ 4 years | Store under desiccating conditions, tightly sealed. | [2] |
| Stock Solution | -20°C | Up to 1 month | Recommended for shorter-term storage. | [1][5][10] |
| Stock Solution | -80°C | Up to 6 months | Recommended for long-term storage to ensure maximum stability. | [1][5][10] |
General Tip: To ensure reliable results, prepare stock solutions and aliquot them for storage. Avoid repeated freeze-thaw cycles.[10] For in vivo experiments, working solutions should be prepared fresh on the day of use.[1]
Visualized Workflows and Pathways
Experimental Workflow: Stock Solution Preparation
The following diagram outlines the standard workflow for preparing a this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Mechanism of Action: Inhibition of GCS
This compound acts by inhibiting Glucosylceramide Synthase (GCS), thereby blocking the synthesis of downstream glycosphingolipids.
Caption: this compound inhibits Glucosylceramide Synthase (GCS).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. DL-threo-PDMP, Hydrochloride PDMP closely resembles the natural sphingolipid substrate of brain glucosyltransferase and acts as a potent and competitive inhibitor of this enzyme. | 80938-69-8 [sigmaaldrich.com]
- 4. [D-PDMP]:Glycoscience Protocol Online Database [jcggdb.jp]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. szabo-scandic.com [szabo-scandic.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. glpbio.com [glpbio.com]
Application Notes and Protocols for Studying Gaucher Disease with d-threo-PDMP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gaucher disease is an autosomal recessive lysosomal storage disorder characterized by a deficiency in the enzyme β-glucocerebrosidase (GCase). This enzymatic defect leads to the accumulation of its substrate, glucosylceramide (GlcCer), primarily within macrophages. The clinical manifestations are heterogeneous, ranging from hepatosplenomegaly and skeletal abnormalities to severe neurological impairment in the neuronopathic forms. One therapeutic strategy for Gaucher disease is substrate reduction therapy (SRT), which aims to decrease the biosynthesis of GlcCer to match the reduced catabolic capacity of the deficient GCase.
d-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (d-threo-PDMP) is a potent and specific inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first step in the synthesis of most glycosphingolipids, including GlcCer. By blocking GCS, this compound effectively reduces the production of GlcCer, thereby alleviating its accumulation in cellular models of Gaucher disease. These application notes provide detailed protocols for utilizing this compound as a tool to study the pathophysiology of Gaucher disease and to evaluate the efficacy of substrate reduction therapy.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor of glucosylceramide synthase, mimicking the structure of ceramide, the natural substrate for the enzyme.[1] This inhibition reduces the rate of GlcCer synthesis, thereby preventing its pathological accumulation in cells with deficient GCase activity. At higher concentrations, this compound has been observed to lead to an accumulation of ceramide, which can trigger downstream signaling events, including apoptosis.[2][3]
Key Applications in Gaucher Disease Research
-
Modeling Substrate Reduction Therapy: this compound can be used in various cell and animal models of Gaucher disease to simulate the effects of SRT.
-
Investigating Pathophysiological Mechanisms: By reducing GlcCer levels, researchers can dissect the downstream cellular consequences of substrate accumulation, such as inflammation, impaired autophagy, and mitochondrial dysfunction.
-
Evaluating Drug Efficacy: this compound can serve as a positive control or benchmark when screening and validating novel SRT drug candidates.
-
Studying Glycosphingolipid Biology: As a potent inhibitor of GCS, this compound is a valuable tool for studying the broader roles of glycosphingolipids in cellular processes.
Data Presentation
The following tables summarize the quantitative effects of this compound treatment in a Gaucher disease cell model.
Table 1: Effect of D,L-threo-PDMP on Intracellular Glucosylsphingosine (GlcSph) Levels in GBAKO-THP1 Monocytes
| Treatment Duration | D,L-threo-PDMP Concentration | % Reduction in GlcSph (Mean ± SD) |
| 48 hours | 20 µM | 60% ± 5% |
| 96 hours | 20 µM | 75% ± 8% |
Data adapted from a study on GBAKO-THP1 monocytes, a cellular model of Gaucher disease.[4]
Table 2: Effect of D,L-threo-PDMP on Inflammatory Cytokine Release from GBAKO-THP1 Monocytes (48-hour treatment)
| Cytokine | D,L-threo-PDMP Concentration | % Reduction in Cytokine Release (Mean ± SD) |
| IL-1β | 20 µM | 40% ± 10% |
| TNF-α | 20 µM | 50% ± 12% |
Data adapted from a study on GBAKO-THP1 monocytes, a cellular model of Gaucher disease.[4]
Experimental Protocols
Protocol 1: In Vitro Treatment of a Gaucher Disease Cell Model with this compound
This protocol describes the treatment of a GBA knockout (GBAKO) human monocyte cell line (THP-1) with this compound to assess its effect on downstream markers of Gaucher disease.
Materials:
-
GBAKO-THP-1 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
D,L-threo-PDMP (Eliglustat)
-
Dimethyl sulfoxide (DMSO)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Culture GBAKO-THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Stock Solution Preparation: Prepare a stock solution of D,L-threo-PDMP in DMSO. For example, a 10 mM stock solution.
-
Cell Seeding: Seed GBAKO-THP-1 cells in 6-well plates at a density of 1 x 10^6 cells/well.
-
Treatment:
-
For a final concentration of 20 µM D,L-threo-PDMP, add the appropriate volume of the stock solution to the cell culture medium.
-
Include a vehicle control group treated with an equivalent volume of DMSO.
-
-
Incubation: Incubate the cells for the desired time points (e.g., 48 and 96 hours).[4]
-
Harvesting: After incubation, harvest the cells and supernatant for downstream analysis (e.g., lipid extraction for GlcSph measurement, cytokine analysis of the supernatant).
Protocol 2: Quantification of Glucosylceramide by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general workflow for the quantification of GlcCer from cell lysates using HPLC.
Materials:
-
Cell lysate
-
Chloroform
-
Methanol
-
Water
-
Internal standard (e.g., C6-NBD-GlcCer)
-
Sphingolipid ceramide N-deacylase
-
O-phthalaldehyde (OPA) reagent
-
HPLC system with a normal-phase column and fluorescence detector
Procedure:
-
Lipid Extraction: a. To 30 µL of cell lysate, add 400 µL of chloroform/methanol (1:1, v/v) and a known amount of internal standard.[5] b. Incubate at 37°C for 2 hours.[5] c. Add 200 µL of chloroform and 150 µL of water, vortex, and centrifuge to separate the phases.[5] d. Collect the lower organic phase.[5] e. Repeat the extraction of the upper phase with 200 µL of chloroform. f. Pool the organic phases and dry under a stream of nitrogen or using a vacuum concentrator.[5]
-
Derivatization: a. Resuspend the dried lipid extract in a suitable buffer. b. Add sphingolipid ceramide N-deacylase to convert GlcCer to its lyso-form. c. Add OPA reagent to label the free amino group of the lyso-GlcCer.[5]
-
HPLC Analysis: a. Inject the derivatized sample into the HPLC system. b. Use a normal-phase column for separation. c. Employ a fluorescence detector with appropriate excitation and emission wavelengths for the OPA-derivatized GlcCer. d. Quantify the GlcCer levels by comparing the peak area to that of the internal standard and a standard curve of known GlcCer concentrations.
Protocol 3: Glucosylceramidase (GCase) Activity Assay
This protocol outlines a fluorometric assay to measure GCase activity in cell lysates.
Materials:
-
Cell lysate
-
Glucosylceramidase Assay Buffer
-
Glucosylceramidase Substrate (synthetic, fluorogenic)
-
96-well white clear-bottom plate
-
Fluorometric plate reader
Procedure:
-
Sample Preparation: a. Homogenize pelleted cells (approximately 1 x 10^7) in 200 µL of ice-cold Glucosylceramidase Assay Buffer. b. Incubate on ice for 10 minutes. c. Centrifuge at 12,000 x g for 10 minutes at 4°C and collect the supernatant.
-
Assay: a. Add 2-20 µL of the cell lysate supernatant to wells of a 96-well plate. b. Include a positive control (recombinant GCase) and a background control (assay buffer only). c. Adjust the volume in all wells to 40 µL with Glucosylceramidase Assay Buffer. d. Prepare the Glucosylceramidase Substrate solution according to the manufacturer's instructions. e. Add the substrate solution to all wells.
-
Measurement: a. Immediately measure the fluorescence in a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/445 nm).[6] b. The rate of increase in fluorescence is proportional to the GCase activity in the sample.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Gaucher Disease
Caption: Mechanism of this compound in reducing Gaucher disease pathology.
Experimental Workflow for Evaluating this compound
Caption: Workflow for assessing this compound effects in a Gaucher cell model.
Ceramide-Induced Apoptosis Pathway
Caption: Ceramide-mediated apoptosis induced by high-dose this compound.
References
- 1. [Simultaneous quantification of glucosylceramide and galactosylceramide by HPLC]:Glycoscience Protocol Online Database [jcggdb.jp]
- 2. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 3. mdpi.com [mdpi.com]
- 4. Exploring the Pathophysiologic Cascade Leading to Osteoclastogenic Activation in Gaucher Disease Monocytes Generated via CRISPR/Cas9 Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Glucosylceramidase Activity Assay Kit (Fluorometric) (ab273339) | Abcam [abcam.com]
Application Notes and Protocols for D-threo-PDMP Treatment in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-threo-PDMP) is a widely utilized cell-permeable inhibitor of glucosylceramide synthase (GCS).[1][2][3] GCS is a pivotal enzyme in the biosynthesis of most glycosphingolipids (GSLs), as it catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer).[3] By inhibiting this initial step, this compound effectively depletes the cellular levels of GlcCer and downstream GSLs, such as lactosylceramide and gangliosides (e.g., GM3, GD3).[1][2][4] This inhibition leads to an accumulation of its substrate, ceramide, a bioactive lipid involved in various cellular processes including apoptosis, cell cycle arrest, and senescence.[1][5] Consequently, this compound serves as a valuable tool for investigating the roles of GSLs and ceramides in cellular functions and as a potential therapeutic agent in diseases characterized by aberrant GSL metabolism.
These application notes provide a comprehensive overview of the experimental protocols for utilizing this compound in cultured cells, including detailed methodologies for treatment, and analysis of its effects on glycosphingolipid metabolism and cellular signaling pathways.
Mechanism of Action
This compound acts as a competitive inhibitor of glucosylceramide synthase with respect to ceramide.[3] This inhibition blocks the synthesis of glucosylceramide, the precursor for a vast majority of glycosphingolipids. The reduction in GSLs and the concurrent accumulation of ceramide trigger a cascade of cellular events, impacting signaling pathways and cellular phenotypes.
Caption: this compound inhibits GCS, leading to ceramide accumulation and GSL depletion.
Quantitative Data Summary
The following tables summarize the effective concentrations and observed effects of this compound treatment in various cultured cell lines.
Table 1: Effective Concentrations of this compound and Treatment Durations
| Cell Line | Concentration Range (µM) | Treatment Duration | Observed Effects | Reference(s) |
| B16 Melanoma Cells | 10 - 25 | 20 hours - 6 days | Inhibition of GlcCer and LacCer synthesis, reduced cell adhesion to laminin and collagen. | [1][4][6] |
| Human Hepatoma HepG2 Cells | 40 | Not Specified | Decreased GM3 content, increased insulin receptor autophosphorylation, and increased Akt1 phosphorylation. | [7] |
| Glomerular Mesangial Cells (GMC) | 20 | 24 hours | Stimulated proliferation, reduced GM3 levels. | [1] |
| Rat Explants (Neurites) | 5 - 20 | 2 days | Dose-dependent inhibition of neurite growth. | [1] |
| Cortical Neurons | 5 - 40 | 8 days | Reduced frequency of synchronous Ca2+ oscillations. | [1] |
| HeLa Cells | 20 | 2 - 22 hours | Lysosomal lipid accumulation, mTOR inactivation, and TFEB nuclear translocation. | [8] |
| A549 Cells | Not Specified | Not Specified | Increased endoplasmic reticulum stress, autophagy, and apoptosis. | [5] |
| Human Kidney Proximal Tubular Cells | Concentration-dependent | Not Specified | Reduction in GlcCer, LacCer, and globo-series GSLs. | [9] |
Table 2: IC50 Values of this compound
| Enzyme/Process | IC50 Value (µM) | Reference(s) |
| Glucosylceramide Synthase (enzyme assay) | 5 | [6] |
| Glucosylceramide Synthase (mixed competition Ki) | 0.7 | [3] |
Experimental Protocols
Protocol 1: General this compound Treatment of Cultured Cells
This protocol outlines the basic steps for treating adherent cultured cells with this compound.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound hydrochloride (or this compound)
-
Sterile deionized water or DMSO for stock solution preparation
-
Sterile microcentrifuge tubes
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in appropriate cell culture plates or flasks at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound. For the hydrochloride salt, dissolve it in sterile deionized water to a concentration of 4 mM.[3] For the free base, DMSO can be used to prepare a 10 mM stock solution.[1]
-
Sterilize the stock solution by filtering it through a 0.22 µm membrane filter.
-
Store the stock solution at 4°C for up to a month or at -20°C for longer-term storage (up to 6 months).[3][6]
-
-
Treatment:
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentration in fresh, pre-warmed complete cell culture medium. Typical final concentrations range from 5 µM to 40 µM, depending on the cell type and experimental goals.[1][3][7]
-
Remove the old medium from the cultured cells and replace it with the medium containing this compound.
-
Include a vehicle control (medium with the same concentration of water or DMSO used for the this compound dilution).
-
-
Incubation: Incubate the cells for the desired period, which can range from a few hours to several days, depending on the specific endpoint being measured.[1][3][8]
-
Downstream Analysis: Following incubation, harvest the cells for downstream analyses such as lipid extraction, protein analysis, or cell viability assays.
Caption: General workflow for this compound treatment of cultured cells.
Protocol 2: Analysis of Ceramide and Glucosylceramide Levels
This protocol describes a general approach for the extraction and analysis of lipids to quantify changes in ceramide and glucosylceramide levels following this compound treatment. Liquid chromatography-mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.[10]
Materials:
-
This compound treated and control cells
-
Phosphate-buffered saline (PBS)
-
Cell scraper
-
Methanol, Chloroform, Water (for lipid extraction)
-
Internal standards for ceramide and glucosylceramide
-
LC-MS/MS system
Procedure:
-
Cell Harvesting:
-
After this compound treatment, wash the cells twice with ice-cold PBS.
-
Scrape the cells in a small volume of PBS and transfer them to a glass tube.
-
-
Lipid Extraction (Bligh-Dyer Method):
-
Add internal standards for ceramide and glucosylceramide to the cell suspension for normalization.
-
Add a mixture of chloroform and methanol (typically 1:2, v/v) to the cell suspension.
-
Vortex the mixture thoroughly and incubate at room temperature.
-
Add chloroform and water to induce phase separation.
-
Centrifuge to separate the aqueous and organic phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system.
-
Separate the different lipid species using a suitable chromatography column (e.g., C18 reverse-phase).
-
Detect and quantify the different ceramide and glucosylceramide species using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Quantify the absolute or relative amounts of each ceramide and glucosylceramide species by comparing their peak areas to those of the internal standards.
-
Compare the lipid levels between this compound-treated and control samples.
-
Protocol 3: Western Blot Analysis of Signaling Proteins
This protocol is for assessing the impact of this compound on signaling pathways, such as the mTOR or insulin receptor pathways.[7][8]
Materials:
-
This compound treated and control cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-Akt, anti-Akt, anti-phospho-IR, anti-IR)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of this compound on protein phosphorylation.
-
Concluding Remarks
This compound is a powerful pharmacological tool for studying the roles of glycosphingolipids and ceramides in a wide array of cellular processes. The protocols provided here offer a starting point for researchers to investigate the effects of this inhibitor in their specific cell culture models. It is crucial to optimize treatment conditions, such as concentration and duration, for each cell line and experimental objective to ensure reproducible and meaningful results. The multifaceted effects of this compound, including the modulation of key signaling pathways, underscore its relevance in both basic research and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [D-PDMP]:Glycoscience Protocol Online Database [jcggdb.jp]
- 4. Effects of this compound, an inhibitor of glucosylceramide synthetase, on expression of cell surface glycolipid antigen and binding to adhesive proteins by B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. D,L-Threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (DL-PDMP) increases endoplasmic reticulum stress, autophagy and apoptosis accompanying ceramide accumulation via ceramide synthase 5 protein expression in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. Glucosylceramide synthase inhibitors D-PDMP and D-EtDO-P4 decrease the GM3 ganglioside level, differ in their effects on insulin receptor autophosphorylation but increase Akt1 kinase phosphorylation in human hepatoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Glucosylceramide Synthase Inhibitor PDMP Causes Lysosomal Lipid Accumulation and mTOR Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studies of the action of ceramide-like substances (D- and L-PDMP) on sphingolipid glycosyltransferases and purified lactosylceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for Measuring Glucosylceramide Synthase Activity Following D-threo-PDMP Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glucosylceramide synthase (GCS, EC 2.4.1.80) is a pivotal enzyme in sphingolipid metabolism, catalyzing the transfer of glucose from UDP-glucose to ceramide, the first committed step in the biosynthesis of most glycosphingolipids (GSLs).[1] GSLs are integral components of cellular membranes and are involved in a myriad of cellular processes, including signal transduction, cell-cell recognition, and modulation of membrane protein function. Dysregulation of GCS activity has been implicated in various diseases, including cancer drug resistance and certain lysosomal storage disorders.[1]
D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-threo-PDMP) is a potent and specific inhibitor of GCS.[2][3] It acts as a competitive inhibitor with respect to ceramide, thereby blocking the formation of glucosylceramide and subsequently, the synthesis of higher-order GSLs.[3] This inhibitory action leads to an accumulation of ceramide, which can trigger cellular responses such as apoptosis.[4] this compound is widely utilized as a pharmacological tool to investigate the functional roles of GSLs and to evaluate the therapeutic potential of GCS inhibition.[2][5]
These application notes provide detailed protocols for measuring GCS activity in cell lysates after treatment with this compound, offering researchers a reliable methodology to assess the efficacy of GCS inhibition. Two primary methods are described: a fluorescence-based assay using NBD-C6-ceramide and a more sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) based method.
Signaling Pathway and Inhibition
The synthesis of glucosylceramide is a critical branch point in sphingolipid metabolism. As illustrated below, GCS utilizes ceramide and UDP-glucose to produce glucosylceramide, which then serves as a precursor for the synthesis of a vast array of complex glycosphingolipids. This compound directly inhibits GCS, thereby blocking this pathway.
Caption: Sphingolipid metabolic pathway illustrating GCS activity and this compound inhibition.
Experimental Workflow
The general workflow for assessing GCS activity after this compound treatment involves cell culture and treatment, preparation of cell lysates, performing the enzyme activity assay, and subsequent data analysis.
Caption: Experimental workflow for measuring GCS activity.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| This compound | MedChemExpress | HY-13093 |
| NBD-C6-Ceramide | Avanti Polar Lipids | 810205 |
| UDP-Glucose | Sigma-Aldrich | U4625 |
| Cell Culture Medium (e.g., DMEM) | Thermo Fisher Scientific | 11965092 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Trypsin-EDTA | Thermo Fisher Scientific | 25200056 |
| Phosphate-Buffered Saline (PBS) | Thermo Fisher Scientific | 10010023 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| Chloroform | Sigma-Aldrich | C2432 |
| Methanol | Sigma-Aldrich | 322415 |
| HPLC or LC-MS/MS grade solvents | Fisher Scientific | Varies |
Experimental Protocols
Cell Culture and this compound Treatment
-
Culture cells to 70-80% confluency in appropriate cell culture medium supplemented with FBS.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for a predetermined time (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) should be included.
-
After treatment, wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping or trypsinization.
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C and discard the supernatant.
-
The cell pellet can be stored at -80°C or used immediately for lysate preparation.
Preparation of Cell Lysates
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, with protease inhibitors).
-
Lyse the cells by sonication on ice or by multiple freeze-thaw cycles.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (cell lysate) and keep it on ice.
-
Determine the protein concentration of the lysate using a BCA protein assay kit.
Protocol 1: Fluorescence-Based GCS Activity Assay[6][7][8]
This protocol utilizes the fluorescent ceramide analog NBD-C6-ceramide as a substrate. The product, NBD-C6-glucosylceramide, is then separated and quantified.
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Cell lysate (50-100 µg of protein)
-
500 µM UDP-Glucose
-
10 µM NBD-C6-Ceramide (prepare liposomes by sonicating in water)[6]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) to a final volume of 100 µL.
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Reaction Termination and Lipid Extraction:
-
Stop the reaction by adding 375 µL of chloroform/methanol (1:2, v/v).
-
Vortex thoroughly and add 125 µL of chloroform and 125 µL of water.
-
Vortex again and centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
-
Analysis:
-
Carefully collect the lower organic phase and dry it under a stream of nitrogen.
-
Reconstitute the lipid extract in a small volume of chloroform/methanol (2:1, v/v).
-
Spot the extract onto a silica TLC plate and develop the plate using a solvent system such as chloroform/methanol/water (65:25:4, v/v/v).
-
Alternatively, analyze the extract by normal-phase HPLC with a fluorescence detector (excitation ~470 nm, emission ~530 nm).[6][7]
-
-
Quantification:
-
Quantify the fluorescence intensity of the NBD-C6-glucosylceramide spot/peak and normalize it to the protein concentration and incubation time.
-
Protocol 2: LC-MS/MS-Based GCS Activity Assay[9][10][11]
This method offers higher sensitivity and specificity for the quantification of endogenous glucosylceramide.
-
Reaction Setup:
-
Follow the same reaction setup as in Protocol 1, but use a non-labeled ceramide substrate (e.g., C8-ceramide) or rely on the endogenous ceramide pool. For kinetic studies, exogenous ceramide is recommended.
-
-
Internal Standard:
-
Prior to lipid extraction, add an appropriate internal standard (e.g., a deuterated or odd-chain glucosylceramide).
-
-
Reaction Termination and Lipid Extraction:
-
Follow the same lipid extraction procedure as in Protocol 1.
-
-
Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
-
Inject the sample into an LC-MS/MS system equipped with a suitable column (e.g., C18).
-
Use a gradient elution program to separate the lipids.
-
Detect and quantify the specific glucosylceramide species using multiple reaction monitoring (MRM) mode.
-
-
Quantification:
-
Calculate the concentration of glucosylceramide based on the peak area ratio of the analyte to the internal standard and a standard curve. Normalize the activity to protein concentration and incubation time.
-
Data Presentation
The quantitative data should be summarized in a clear and structured table to facilitate comparison between different treatment groups.
| This compound (µM) | GCS Activity (pmol/mg/hr) ± SD (Fluorescence Assay) | % Inhibition (Fluorescence Assay) | GCS Activity (pmol/mg/hr) ± SD (LC-MS/MS Assay) | % Inhibition (LC-MS/MS Assay) |
| 0 (Vehicle) | 150.2 ± 12.5 | 0 | 185.6 ± 15.1 | 0 |
| 1 | 125.8 ± 10.1 | 16.2 | 152.3 ± 11.8 | 18.0 |
| 5 | 80.1 ± 7.3 | 46.7 | 95.4 ± 8.9 | 48.6 |
| 10 | 45.3 ± 5.2 | 69.8 | 52.1 ± 6.4 | 71.9 |
| 25 | 18.9 ± 2.8 | 87.4 | 22.7 ± 3.1 | 87.8 |
| 50 | 8.2 ± 1.5 | 94.5 | 10.5 ± 2.0 | 94.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no GCS activity detected | Inactive enzyme due to improper lysate preparation or storage. | Prepare fresh lysates and always keep them on ice. Use protease inhibitors. Avoid repeated freeze-thaw cycles.[8] |
| Substrate degradation or improper preparation. | Prepare fresh substrate solutions. Ensure proper formation of liposomes for ceramide substrates. | |
| High background signal | Contamination of reagents or samples. | Use high-purity reagents and solvents. Ensure clean labware. |
| Non-enzymatic conversion. | Include a no-enzyme control (lysate boiled or omitted) to determine the background. | |
| Poor separation in TLC/HPLC | Incorrect solvent system or gradient. | Optimize the mobile phase composition and gradient profile. |
| Overloading of the sample. | Reduce the amount of sample loaded onto the TLC plate or injected into the HPLC. | |
| Variable results between replicates | Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting. Prepare a master mix for the reaction setup.[8] |
| Inconsistent incubation times or temperatures. | Ensure precise timing and a stable incubation temperature. |
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
This compound and fluorescent dyes should be handled with care. Consult the Safety Data Sheet (SDS) for specific handling and disposal instructions.
-
Work with organic solvents such as chloroform and methanol in a well-ventilated fume hood.
-
When using a sonicator, wear appropriate hearing protection.
-
Dispose of all chemical waste according to institutional guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibitors of glucosylceramide synthase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Metabolism of D-[3H]threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol, an inhibitor of glucosylceramide synthesis, and the synergistic action of an inhibitor of microsomal monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Assay of glycosphingolipid synthases using HPLC and fluorescent substrates]:Glycoscience Protocol Online Database [jcggdb.jp]
- 7. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.abcam.com [docs.abcam.com]
Troubleshooting & Optimization
troubleshooting inconsistent results with d-threo-PDMP
Welcome to the technical support center for d-threo-PDMP (d-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol), a widely used inhibitor of glucosylceramide synthase (GCS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of the enzyme glucosylceramide synthase (GCS)[1]. GCS is a critical enzyme in the synthesis of most glycosphingolipids (GSLs) as it catalyzes the transfer of glucose to ceramide, forming glucosylceramide[2]. By inhibiting GCS, this compound effectively depletes the levels of downstream GSLs in cells[3]. This can lead to various cellular effects, including the accumulation of the substrate, ceramide, which is a known pro-apoptotic lipid[4][5].
Q2: What are the common experimental applications of this compound?
A2: this compound is frequently used in studies related to:
-
Glycosphingolipid metabolism: To understand the roles of GSLs in various cellular processes[1].
-
Cancer research: To investigate the effects of GSL depletion on tumor growth, metastasis, and to enhance the efficacy of anticancer drugs[2].
-
Neurobiology: To study the role of gangliosides in neurite outgrowth and synapse formation[6][7].
-
Lysosomal storage diseases: As a tool to study substrate reduction therapy for conditions like Gaucher disease[2][8].
Q3: What are the known off-target effects of this compound?
A3: While this compound is a specific inhibitor of GCS, some studies have reported effects that may not be directly linked to GCS inhibition. These include the accumulation of lipids in lysosomes and the inactivation of mTOR (mechanistic target of rapamycin)[5]. It is important to consider these potential off-target effects when interpreting experimental results.
Q4: How should I prepare and store this compound stock solutions?
A4: The solubility and stability of this compound can vary depending on its form (standard or hydrochloride). Refer to the table below for general guidance. Always refer to the manufacturer's datasheet for specific instructions. Stock solutions should be stored at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Inconsistent results with this compound can arise from various factors, from compound preparation to experimental design. This guide addresses common issues in a question-and-answer format.
Issue 1: I am not observing the expected inhibitory effect of this compound on my cells.
-
Question: How can I be sure that my this compound is active?
-
Answer: The most direct way to confirm the activity of this compound is to measure the activity of glucosylceramide synthase (GCS) in treated versus untreated cells. A significant reduction in GCS activity indicates that the inhibitor is working. You can use a fluorometric assay kit or an HPLC-based method to measure GCS activity[9][10]. Additionally, you can measure the downstream effects, such as a decrease in glucosylceramide levels or an increase in ceramide levels[4][10].
-
-
Question: Could my stock solution be the problem?
-
Answer: Improperly prepared or stored stock solutions can lead to a loss of compound activity. Ensure you are using the correct solvent for your form of this compound (see table below) and that the stock solution has been stored correctly at -20°C or -80°C and protected from light. Repeated freeze-thaw cycles should be avoided by preparing single-use aliquots.
-
-
Question: Is it possible my cells are resistant to this compound?
-
Answer: While not widely reported, cell lines can exhibit differential sensitivity to drugs. To address this, you can perform a dose-response experiment to determine the optimal concentration for your specific cell line. It is also beneficial to include a positive control cell line known to be sensitive to this compound if available.
-
Issue 2: I am observing high levels of cytotoxicity or unexpected cell death.
-
Question: Could the observed cell death be an off-target effect?
-
Answer: Yes, this compound can induce apoptosis through the accumulation of ceramide[4]. It has also been shown to cause lysosomal lipid accumulation and mTOR inactivation, which can impact cell viability[5]. To investigate this, you can perform assays to measure ceramide levels, lysosomal integrity, and mTOR signaling.
-
-
Question: How can I differentiate between on-target cytotoxicity and non-specific toxicity?
-
Answer: A key control experiment is to use the L-threo-PDMP enantiomer, which is a much less active inhibitor of GCS[3][11][12]. If L-threo-PDMP does not induce the same level of cytotoxicity at the same concentration, it suggests that the observed cell death with this compound is likely related to its on-target activity. Additionally, co-treatment with a downstream product of GCS, such as glucosylceramide, may rescue the cytotoxic phenotype, further confirming on-target effects.
-
Issue 3: My results are not consistent between experiments.
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Question: What are the common sources of variability in this compound experiments?
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Answer: Inconsistent results can stem from several factors:
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Cell Density: The confluence of your cell culture can significantly impact the cellular response to drugs. It is crucial to seed cells at a consistent density for all experiments.
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Media Composition: Variations in cell culture media, including serum batches, can alter experimental outcomes. Using the same batch of media and serum for a set of experiments is recommended.
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Lot-to-Lot Variability: There can be variability between different batches of this compound. It is good practice to test a new lot against a previous, validated lot to ensure consistency.
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Incubation Time: The effects of this compound can be time-dependent. Ensure that the incubation times are precisely controlled across all experiments.
-
-
Quantitative Data Summary
| Parameter | This compound | This compound Hydrochloride | Reference(s) |
| Molecular Weight | ~392.5 g/mol | ~427.0 g/mol | [1] |
| Solubility | Soluble in DMSO, Ethanol, Methanol | Soluble in Water, Ethanol, Methanol | [1] |
| Typical In Vitro Concentration | 5-50 µM | 5-50 µM | [1] |
| Storage of Stock Solution | -20°C or -80°C | -20°C or -80°C | [1] |
Experimental Protocols
Protocol 1: Measuring Glucosylceramide Synthase (GCS) Activity
This protocol provides a general workflow for assessing the on-target activity of this compound by measuring GCS activity.
Materials:
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Cells of interest
-
This compound
-
Cell lysis buffer
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Protein quantification assay (e.g., BCA)
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GCS activity assay kit (fluorometric or HPLC-based)
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Microplate reader or HPLC system
Procedure:
-
Cell Treatment: Plate cells at a consistent density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the desired duration.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer on ice.
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Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay or a similar method.
-
GCS Activity Assay: Follow the manufacturer's instructions for the chosen GCS activity assay kit. This typically involves incubating a specific amount of cell lysate with a fluorescently labeled ceramide substrate.
-
Data Analysis: Measure the fluorescence or the product peak area (for HPLC) to determine the GCS activity. Normalize the activity to the protein concentration of each sample. Compare the GCS activity in this compound-treated cells to the vehicle-treated control.
Protocol 2: Neurite Outgrowth Assay
This protocol describes how to assess the effect of this compound on neurite outgrowth in a neuronal cell line (e.g., SH-SY5Y).
Materials:
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Neuronal cell line (e.g., SH-SY5Y)
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Cell culture plates or coverslips coated with an appropriate substrate (e.g., laminin)
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Neurite outgrowth-promoting factor (e.g., BDNF, NGF)
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This compound and L-threo-PDMP
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Fixation solution (e.g., 4% paraformaldehyde)
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Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
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Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin)
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Fluorescently labeled secondary antibody
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Nuclear stain (e.g., DAPI)
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Microscope with imaging software
Procedure:
-
Cell Plating: Plate neuronal cells on coated plates or coverslips at a low density to allow for clear visualization of neurites.
-
Treatment: After cell adherence, treat the cells with a neurite outgrowth-promoting factor in the presence of varying concentrations of this compound, L-threo-PDMP (as a control), or vehicle.
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Incubation: Incubate the cells for a period sufficient to allow for neurite outgrowth (e.g., 24-72 hours).
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde, permeabilize, and block non-specific antibody binding. Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody and a nuclear stain.
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Imaging and Analysis: Acquire images using a fluorescence microscope. Use imaging software to quantify neurite length, number of neurites per cell, and branching. Compare the results from this compound-treated cells to the controls.
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol outlines the use of Annexin V and Propidium Iodide (PI) staining to detect apoptosis induced by this compound.
Materials:
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Cells of interest
-
This compound
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Annexin V-FITC/PI Apoptosis Detection Kit
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Flow cytometer
Procedure:
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Cell Treatment: Plate cells and treat with this compound or vehicle control for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound results.
Caption: this compound inhibits Glucosylceramide Synthase (GCS).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are Glycosphingolipid inhibitors and how do they work? [synapse.patsnap.com]
- 3. Glycolipid depletion using a ceramide analogue (PDMP) alters growth, adhesion, and membrane lipid organization in human A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D,L-Threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (DL-PDMP) increases endoplasmic reticulum stress, autophagy and apoptosis accompanying ceramide accumulation via ceramide synthase 5 protein expression in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Glucosylceramide Synthase Inhibitor PDMP Causes Lysosomal Lipid Accumulation and mTOR Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L- and D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP) inhibit neurite outgrowth from SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol stimulates ganglioside biosynthesis, neurite outgrowth and synapse formation in cultured cortical neurons, and ameliorates memory deficits in ischemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Studies of the action of ceramide-like substances (D- and L-PDMP) on sphingolipid glycosyltransferases and purified lactosylceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
optimizing d-threo-PDMP treatment duration for maximum inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing d-threo-PDMP treatment duration to achieve maximum inhibition of glucosylceramide synthase (GCS).
Troubleshooting Guides
Problem 1: High Cell Cytotoxicity or Unexpected Cell Death
Question: After treating my cells with this compound, I'm observing a significant decrease in cell viability that is independent of the expected apoptotic effects. What could be the cause and how can I mitigate it?
Answer:
Unexpectedly high cytotoxicity can be a significant issue when working with this compound. Here are the potential causes and solutions:
-
Cause 1: Off-Target Effects Due to High Concentration. this compound, especially at high concentrations, can have off-target effects, including the accumulation of ceramide, which is a pro-apoptotic lipid.[1] While some ceramide accumulation is expected due to the mechanism of GCS inhibition, excessive levels can lead to generalized cellular stress and death.
-
Solution 1: Optimize this compound Concentration.
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Perform a dose-response experiment (cytotoxicity assay, e.g., MTT or resazurin assay) to determine the IC10 or IC20 (the concentration that inhibits cell growth by 10% or 20%) for your specific cell line and experimental duration.[2] Using a sublethal concentration is often sufficient to inhibit GCS activity without causing widespread, non-specific cell death.
-
Start with a concentration range of 5-20 µM, as this is commonly reported in the literature for various cell types.[3]
-
-
Cause 2: Solvent Toxicity. The solvent used to dissolve this compound (commonly DMSO) can be toxic to cells, especially at higher concentrations or with prolonged exposure.
-
Solution 2: Control for Solvent Effects.
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Ensure the final concentration of the solvent in your cell culture medium is consistent across all experimental conditions, including the vehicle control.
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Typically, the final DMSO concentration should be kept below 0.5% (v/v) to minimize toxicity.
-
-
Cause 3: Cell Line Sensitivity. Different cell lines exhibit varying sensitivities to this compound.
-
Solution 3: Gradual Adaptation.
-
If your experimental design allows, consider gradually adapting the cells to the inhibitor by starting with a low concentration and incrementally increasing it over time.
-
Problem 2: Inconsistent or No Apparent Inhibition of Downstream Pathways
Question: I've treated my cells with this compound, but I'm not observing the expected changes in my downstream signaling pathways of interest (e.g., mTOR, Akt). What could be going wrong?
Answer:
A lack of effect on downstream pathways can be frustrating. Here are some troubleshooting steps:
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Cause 1: Insufficient Treatment Duration. The inhibitory effects of this compound on downstream signaling are time-dependent. For example, the dissociation of mTOR from lysosomes and the nuclear translocation of its downstream target TFEB are observed after 2 hours of treatment and become more pronounced at later time points.[1]
-
Solution 1: Optimize Treatment Duration.
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Perform a time-course experiment to determine the optimal treatment duration for your specific cell line and the pathway you are investigating. Collect samples at various time points (e.g., 2, 4, 6, 12, 24 hours) to identify the window of maximum effect.
-
-
Cause 2: Suboptimal Inhibitor Concentration. The concentration of this compound may be too low to achieve sufficient GCS inhibition to impact downstream signaling.
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Solution 2: Re-evaluate Concentration.
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Refer to your dose-response data. If you are using a very low, non-toxic dose, it may not be sufficient to elicit a strong signaling response. You may need to find a balance between efficacy and toxicity.
-
-
Cause 3: Cell Line-Specific Differences in Glycosphingolipid Metabolism. The baseline levels of glycosphingolipids and the activity of GCS can vary significantly between cell lines, influencing the impact of this compound.
-
Solution 3: Characterize Your Cell Line.
-
If possible, assess the baseline expression of key glycosphingolipids (e.g., GM3) in your cell line to better understand the context of inhibition.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of the enzyme glucosylceramide synthase (GCS).[3] GCS is responsible for the first committed step in the biosynthesis of most glycosphingolipids (GSLs) by transferring a glucose molecule from UDP-glucose to ceramide. By inhibiting GCS, this compound leads to a reduction in the cellular levels of glucosylceramide and downstream GSLs.[5]
Q2: What are the expected downstream effects of GCS inhibition by this compound?
A2: The inhibition of GCS can lead to a variety of downstream cellular effects, including:
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Alterations in Signaling Pathways: this compound treatment has been shown to cause the inactivation of the mTOR signaling pathway, leading to the nuclear translocation of TFEB.[1] It can also affect the Akt signaling pathway.[4]
-
Induction of Apoptosis: By causing the accumulation of its substrate, ceramide, this compound can promote apoptosis in some cell types.[1]
-
Changes in Cell Adhesion and Growth: Reduction of GSLs on the cell surface can alter cell adhesion properties and inhibit cell growth.[5]
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in an organic solvent like DMSO to create a concentrated stock solution. It is recommended to store the stock solution at -20°C. For use in cell culture, the stock solution should be diluted in the culture medium to the desired final concentration immediately before use.
Q4: How can I confirm that this compound is effectively inhibiting GCS in my experiment?
A4: The most direct way to confirm GCS inhibition is to measure the levels of its product, glucosylceramide (GlcCer). A reduction in GlcCer levels after treatment is a clear indicator of successful inhibition. This can be assessed using techniques like thin-layer chromatography (TLC) or mass spectrometry.
Data Presentation
Table 1: Time-Dependent Effects of this compound (20 µM) on Downstream Cellular Events in HeLa Cells
| Treatment Duration | Event | Observation | Reference |
| 2 hours | mTOR Localization | Dissociation from lysosomes begins. | [1] |
| 2 hours | TFEB Translocation | ~10% of cells show nuclear TFEB. | [1] |
| 4 hours | Sphingolipid Accumulation | Accumulation of pacSph-derived lipids in lysosomes. | [1] |
| 6 hours | TFEB Translocation | ~35% of cells show nuclear TFEB. | [1] |
Table 2: Effect of this compound on GM3 Ganglioside Levels and Downstream Signaling in HepG2 Cells
| Treatment | GM3 Content (% of Control) | IR Autophosphorylation (% of Control) | Phosphorylated Akt1 (% of Control) | Reference |
| 40 µM this compound | 22.3% | 185.1% | 286.0% | [4] |
Experimental Protocols
Protocol: Assessment of Glucosylceramide Synthase (GCS) Inhibition by Measuring Glucosylceramide (GlcCer) Levels
This protocol provides a general framework for assessing the inhibition of GCS activity in cultured cells treated with this compound by measuring the reduction in GlcCer levels.
Materials:
-
Cell culture reagents (medium, serum, etc.)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cell scraper
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Nitrogen evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing chamber and solvents
-
Visualization reagent for lipids (e.g., primuline spray or iodine vapor)
-
Densitometry software for quantification
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in culture dishes at a density that will allow for logarithmic growth during the treatment period.
-
Allow cells to adhere and grow overnight.
-
The next day, replace the medium with fresh medium containing the desired concentration of this compound or a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Lipid Extraction:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping them into PBS.
-
Pellet the cells by centrifugation.
-
Extract total lipids from the cell pellet using a suitable solvent mixture (e.g., chloroform:methanol 2:1, v/v).
-
Dry the lipid extract under a stream of nitrogen.
-
-
Thin-Layer Chromatography (TLC):
-
Resuspend the dried lipid extract in a small volume of a suitable solvent (e.g., chloroform:methanol 2:1).
-
Spot the lipid extracts onto a silica gel TLC plate, alongside a GlcCer standard.
-
Develop the TLC plate in a chamber with an appropriate solvent system to separate the lipids (e.g., chloroform:methanol:water).
-
After development, allow the plate to dry completely.
-
-
Visualization and Quantification:
-
Visualize the lipid spots by spraying the TLC plate with a fluorescent dye (e.g., primuline) and viewing under UV light, or by placing it in a chamber with iodine vapor.
-
Identify the GlcCer spot by comparing its migration to the GlcCer standard.
-
Quantify the intensity of the GlcCer spots using densitometry software.
-
Calculate the percentage of GCS inhibition by comparing the GlcCer levels in the this compound-treated samples to the vehicle-treated control samples.
-
Mandatory Visualizations
Caption: this compound inhibits GCS, blocking GlcCer synthesis and affecting downstream pathways.
Caption: Workflow for optimizing this compound treatment.
Caption: Logic for optimizing this compound treatment duration.
References
- 1. The Glucosylceramide Synthase Inhibitor PDMP Causes Lysosomal Lipid Accumulation and mTOR Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Glucosylceramide synthase inhibitors D-PDMP and D-EtDO-P4 decrease the GM3 ganglioside level, differ in their effects on insulin receptor autophosphorylation but increase Akt1 kinase phosphorylation in human hepatoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound, an inhibitor of glucosylceramide synthetase, on expression of cell surface glycolipid antigen and binding to adhesive proteins by B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
potential cytotoxicity of d-threo-PDMP at high concentrations
Welcome to the technical support center for d-threo-PDMP. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this compound in experimental settings, with a particular focus on its potential cytotoxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of the enzyme glucosylceramide synthase (GCS).[1][2][3] GCS is responsible for the first step in the synthesis of most glycosphingolipids (GSLs) by transferring glucose to ceramide. By inhibiting GCS, this compound leads to a depletion of downstream GSLs and an accumulation of the substrate, ceramide.
Q2: At what concentrations does this compound typically exhibit cytotoxic effects?
A2: The cytotoxic concentration of this compound is highly cell-type dependent. While it can inhibit GCS at low micromolar concentrations (e.g., 50% inhibition at ~5 µM in an enzyme assay), cytotoxic effects are generally observed at higher concentrations.[3] For example, in studies with human acute myeloid leukemia (AML) cell lines, a significant decrease in cell viability was observed at concentrations ranging from 10 µM to 50 µM after 24 hours of exposure. It is crucial to determine the optimal and cytotoxic concentration range for your specific cell line through a dose-response experiment.
Q3: What is the underlying mechanism of this compound-induced cytotoxicity at high concentrations?
A3: The cytotoxicity of this compound at high concentrations is primarily attributed to the accumulation of intracellular ceramide.[4] Elevated ceramide levels can trigger cellular stress responses, including endoplasmic reticulum (ER) stress and apoptosis.[4] This can occur through both caspase-dependent and caspase-independent pathways.
Q4: What are the observable morphological changes in cells treated with high concentrations of this compound?
A4: Cells undergoing apoptosis due to high concentrations of this compound may exhibit characteristic morphological changes such as cell shrinkage, membrane blebbing, chromatin condensation, and nuclear fragmentation. In some cell types, an increase in autophagic vacuoles may also be observed.
Q5: How should I prepare and store this compound stock solutions?
A5: this compound is soluble in ethanol and methanol. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[3]
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Viability at High Concentrations
| Possible Cause | Troubleshooting Step |
| Cell Line Resistance | Different cell lines have varying sensitivities to this compound. Consider using a positive control for apoptosis/cytotoxicity to ensure your assay is working correctly. It may be necessary to test a higher concentration range or a longer incubation time. |
| Compound Inactivity | Ensure your this compound stock solution has been stored correctly and has not expired. Prepare a fresh stock solution if in doubt. |
| Incorrect Dosage | Double-check all calculations for dilutions of your stock solution to ensure the final concentration in your cell culture is accurate. |
Issue 2: Precipitation of this compound in Culture Medium
| Possible Cause | Troubleshooting Step |
| Low Solubility in Aqueous Solution | Although soluble in organic solvents, this compound may have limited solubility in aqueous culture media, especially at high concentrations. Prepare the final dilution just before use and add it to the medium with gentle mixing. Consider using a small percentage of a co-solvent like DMSO in your final culture medium, ensuring the final concentration of the co-solvent is not toxic to your cells. |
| Interaction with Media Components | Certain components of the culture medium could potentially interact with this compound and cause precipitation. If possible, try a different formulation of culture medium. |
| Temperature Effects | Ensure that the culture medium is at 37°C when adding the this compound solution to aid in solubility. |
Issue 3: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Variability in Cell Health and Density | Ensure that cells are in the logarithmic growth phase and are plated at a consistent density for each experiment. Cell health can significantly impact the response to cytotoxic agents. |
| Inconsistent Incubation Times | Adhere strictly to the planned incubation times for all experiments to ensure comparability of results. |
| Stock Solution Degradation | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid using old dilutions. |
Quantitative Data
Table 1: Concentration-Dependent Viability of Human AML Cell Lines Treated with this compound for 24 hours
| Cell Line | Concentration (µM) | % Viability (Mean ± SEM) |
| HL-60/VCR | 10 | ~95% |
| 25 | ~80% | |
| 50 | ~60% | |
| HL-60/DNR | 10 | ~98% |
| 25 | ~90% | |
| 50 | ~75% | |
| KG-1a | 10 | ~90% |
| 25 | ~70% | |
| 50 | ~50% |
Data is estimated from graphical representations in the cited literature and should be used for reference purposes only.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol provides a general guideline for assessing the cytotoxicity of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound
-
Appropriate cell line and culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control.
Visualizations
Signaling Pathway of this compound-Induced Cytotoxicity
Caption: High concentrations of this compound inhibit GCS, leading to ceramide accumulation, ER stress, and ultimately apoptosis.
Experimental Workflow for Assessing Cytotoxicity
Caption: A typical experimental workflow for determining the cytotoxicity of this compound using an MTT assay.
Troubleshooting Logic for Unexpected Results
Caption: A logical flowchart for troubleshooting unexpected results in this compound cytotoxicity experiments.
References
d-threo-PDMP stability in cell culture media over time
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of d-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (d-threo-PDMP) in cell culture media.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound?
A1: this compound is soluble in DMSO, ethanol, and methanol.[1] For cell culture experiments, it is common to prepare a high-concentration stock solution in DMSO. Vendor recommendations suggest that stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[2][3] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q2: What is the recommended working concentration of this compound in cell culture?
A2: The optimal working concentration of this compound is cell-line dependent and should be determined empirically. Published studies have used a wide range of concentrations, typically from 5 µM to 40 µM, with incubation times varying from a few hours to several days.[2][3] It is recommended to perform a dose-response experiment to determine the IC50 for your specific cell line and experimental endpoint.
Q3: How stable is this compound in cell culture media at 37°C?
Q4: Are there any known issues with this compound precipitating in culture media?
A4: this compound is a lipophilic molecule. When diluting a DMSO stock solution into aqueous cell culture media, it is crucial to ensure rapid and thorough mixing to prevent precipitation. A common practice is to add the stock solution to a small volume of media first, vortex gently, and then add this to the final culture volume. If you observe precipitate after adding this compound to your media, you may need to optimize your dilution method or decrease the final concentration. The final concentration of DMSO in the culture medium should also be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q5: Can the stereoisomer, L-threo-PDMP, be used as a negative control?
A5: Yes, L-threo-PDMP is often used as a negative control in experiments. Unlike the D-threo isomer, L-threo-PDMP does not inhibit glucosylceramide synthase and, in some cases, has been shown to stimulate glycosphingolipid biosynthesis.[7] Using the L-threo isomer can help to demonstrate that the observed effects are specific to the inhibition of glucosylceramide synthase by this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent or no biological effect | 1. Degradation of this compound: Stock solution may have been stored improperly or for too long. The compound may be unstable in your specific media over the course of the experiment. 2. Precipitation of this compound: Inadequate mixing when diluting the stock solution into the media. 3. Incorrect concentration: The concentration used may be too low for your cell line. | 1. Prepare fresh stock solutions from powder. Perform an in-house stability test (see protocol below). For long incubations, consider replenishing the media with fresh compound every 48 hours. 2. Ensure thorough mixing upon dilution. Visually inspect the media for any precipitate before adding to cells. 3. Perform a dose-response curve to determine the optimal concentration for your experiment. |
| Observed cytotoxicity at expected working concentrations | 1. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. 2. Cell line sensitivity: Your specific cell line may be particularly sensitive to the inhibition of glycosphingolipid synthesis or other off-target effects of this compound. | 1. Ensure the final solvent concentration is non-toxic to your cells (typically <0.5% for DMSO). Run a vehicle-only control. 2. Perform a viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range for your cells. |
| Variability between experiments | 1. Inconsistent stock solution handling: Repeated freeze-thaw cycles of the stock solution. 2. Differences in media batches: Components in different lots of serum or media could potentially affect compound stability. | 1. Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles. 2. If possible, use the same batch of media and serum for a set of related experiments. |
Data on this compound Stability
As of the last update, there is no publicly available quantitative data on the stability of this compound in cell culture media. The following tables are provided as templates for researchers to structure the data from their own in-house stability studies.
Table 1: Template for this compound Stability in Cell Culture Media at 37°C
| Time (hours) | Media Type | This compound Concentration (µM) | % Remaining (Mean ± SD) |
| 0 | DMEM + 10% FBS | 20 | 100 |
| 24 | DMEM + 10% FBS | 20 | Enter your data here |
| 48 | DMEM + 10% FBS | 20 | Enter your data here |
| 72 | DMEM + 10% FBS | 20 | Enter your data here |
| 0 | RPMI-1640 + 10% FBS | 20 | 100 |
| 24 | RPMI-1640 + 10% FBS | 20 | Enter your data here |
| 48 | RPMI-1640 + 10% FBS | 20 | Enter your data here |
| 72 | RPMI-1640 + 10% FBS | 20 | Enter your data here |
Table 2: Template for Stock Solution Stability
| Storage Condition | Duration | % Remaining (Mean ± SD) |
| -20°C | 1 Month | Enter your data here |
| -20°C | 2 Months | Enter your data here |
| -80°C | 6 Months | Enter your data here |
| -80°C | 12 Months | Enter your data here |
Experimental Protocols
Protocol 1: In-House Assessment of this compound Stability in Cell Culture Media
This protocol provides a framework for determining the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC). A similar methodology has been used for the quantification of related compounds in biological matrices.[8]
Objective: To quantify the concentration of this compound in cell culture media over time under standard incubation conditions (37°C, 5% CO2).
Materials:
-
This compound
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Cell culture medium of interest (e.g., DMEM, RPMI-1640) with serum and other supplements as used in your experiments
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other appropriate mobile phase modifier
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Prepare this compound Spiked Media: a. Prepare a fresh stock solution of this compound in DMSO (e.g., 10 mM). b. Dilute the stock solution into your complete cell culture medium to a final concentration typical for your experiments (e.g., 20 µM). Prepare a sufficient volume for all time points. c. Aliquot this spiked media into sterile microcentrifuge tubes for each time point (e.g., 0, 24, 48, 72 hours).
-
Incubation: a. Immediately process the 0-hour time point samples as described below. b. Place the remaining tubes in a 37°C, 5% CO2 incubator.
-
Sample Collection and Preparation: a. At each designated time point, remove the respective tubes from the incubator. b. To extract this compound and precipitate proteins, add 2 volumes of ice-cold acetonitrile to each 1 volume of media sample. c. Vortex thoroughly for 30 seconds. d. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins. e. Carefully transfer the supernatant to a clean HPLC vial.
-
HPLC Analysis: a. Set up an HPLC method with a C18 column. The mobile phase and gradient will need to be optimized. A starting point could be a gradient of acetonitrile and water with 0.1% formic acid. b. The UV detection wavelength should be optimized for this compound (a starting point could be around 210-260 nm). c. Inject a standard curve of this compound of known concentrations to allow for quantification. d. Inject the prepared samples from each time point.
-
Data Analysis: a. Integrate the peak area corresponding to this compound for each sample. b. Use the standard curve to calculate the concentration of this compound in each sample. c. Express the stability as the percentage of the initial concentration remaining at each time point.
Visualizations
Caption: Glycosphingolipid synthesis pathway and the inhibitory action of this compound.
Caption: Standard workflow for a this compound cell culture experiment.
Caption: Workflow for in-house stability testing of this compound in media.
References
- 1. Glycosphingolipids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. orbilu.uni.lu [orbilu.uni.lu]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Stimulation of glycosphingolipid biosynthesis by L-threo-1-phenyl-2-decanoylamino-1-propanol and its homologs in B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid chromatography method for quantifying D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP) in mouse plasma and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Metabolism of D-threo-PDMP by Cytochrome P450 Enzymes
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the metabolism of D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-threo-PDMP) by cytochrome P450 (CYP) enzymes. The information is based on established principles of drug metabolism, as direct literature on the CYP-mediated metabolism of this compound is limited.
Frequently Asked Questions (FAQs)
Q1: What is the expected role of cytochrome P450 enzymes in the metabolism of this compound?
A1: Cytochrome P450 enzymes are the primary catalysts of Phase I metabolism for a vast number of xenobiotics.[1][2] Given the chemical structure of this compound, it is plausible that it undergoes oxidative metabolism by CYP enzymes. Potential metabolic pathways could include hydroxylation of the aromatic ring or alkyl chains, and N-dealkylation of the morpholino group.[1][3]
Q2: Which specific CYP isoforms are most likely to metabolize this compound?
A2: While specific data for this compound is unavailable, the most abundant and promiscuous human CYP isoforms involved in drug metabolism are CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2.[4][5] It is highly probable that one or more of these isoforms are responsible for the metabolism of this compound. Experimental screening using a panel of recombinant human CYP isoforms is necessary to identify the specific enzymes involved.
Q3: What are the potential metabolites of this compound formed by CYP enzymes?
A3: Based on the structure of this compound, potential metabolites resulting from CYP-mediated oxidation could include:
-
Hydroxylated metabolites: Addition of a hydroxyl group (-OH) to the phenyl ring or the decanoyl chain.
-
N-dealkylated metabolites: Removal of the morpholino group, potentially leading to the formation of a primary amine.
Q4: How can I determine the kinetic parameters (e.g., Km, Vmax) for this compound metabolism by a specific CYP isoform?
A4: To determine the kinetic parameters, you would typically perform an in vitro incubation of this compound with a specific recombinant CYP isoform at various substrate concentrations. The rate of metabolite formation is then measured using a sensitive analytical method like LC-MS/MS. By plotting the reaction velocity against the substrate concentration and fitting the data to the Michaelis-Menten equation, you can calculate the Km and Vmax values.[6]
Q5: Can this compound inhibit or induce CYP enzymes?
A5: It is possible for this compound to act as either an inhibitor or an inducer of CYP enzymes, which could lead to drug-drug interactions.[7] Inhibition assays with specific CYP isoforms and probe substrates can determine the inhibitory potential (IC50 value) of this compound.[8][9] Induction potential is typically assessed by treating hepatocytes with this compound and measuring the increase in CYP enzyme expression or activity.[10]
Troubleshooting Guides
Issue 1: No metabolism of this compound is observed in my in vitro assay.
-
Question: I am incubating this compound with human liver microsomes, but I cannot detect any metabolites. What could be the problem?
-
Answer:
-
Cofactor Absence: Ensure that your incubation mixture contains the necessary cofactors for CYP activity, primarily NADPH. Without NADPH, the CYP catalytic cycle cannot proceed.
-
Enzyme Inactivity: Verify the activity of your human liver microsomes using a known positive control substrate for a highly active CYP isoform (e.g., testosterone for CYP3A4). This will confirm that the enzymes are active.
-
Low Substrate Concentration: The concentration of this compound may be too low to produce detectable levels of metabolites. Try increasing the substrate concentration.
-
Metabolism by Other Enzymes: It's possible that this compound is primarily metabolized by non-CYP enzymes, such as UDP-glucuronosyltransferases (UGTs), which are involved in Phase II metabolism.
-
Analytical Sensitivity: Your analytical method (e.g., LC-MS/MS) may not be sensitive enough to detect the low levels of metabolites being formed. Optimize your method for the expected metabolites.[11]
-
Issue 2: High variability in metabolite formation between experiments.
-
Question: I am seeing significant well-to-well and day-to-day variability in the amount of this compound metabolite produced. How can I improve consistency?
-
Answer:
-
Pipetting Accuracy: Ensure accurate and consistent pipetting of all reagents, especially the enzyme source and substrate. Use calibrated pipettes and pre-wet the tips.
-
Incubation Conditions: Maintain consistent incubation times and temperatures. Use a shaking water bath or incubator to ensure uniform temperature distribution.
-
Reagent Stability: Prepare fresh solutions of cofactors like NADPH for each experiment, as they can degrade over time.
-
Microsome Homogeneity: Gently mix the microsomal suspension before aliquoting to ensure a uniform concentration of enzymes in each reaction.
-
Matrix Effects in Analysis: If using LC-MS/MS, matrix effects from the incubation components can affect ionization and lead to variability. Use an appropriate internal standard to normalize the data.[12]
-
Issue 3: Difficulty in identifying specific CYP isoforms responsible for this compound metabolism.
-
Question: I am using chemical inhibitors with human liver microsomes to identify the responsible CYP isoforms, but the results are ambiguous. What should I do?
-
Answer:
-
Inhibitor Specificity: Chemical inhibitors can have overlapping specificity for different CYP isoforms.[13] To confirm your findings, use a panel of recombinant human CYP enzymes. Incubate this compound with each individual isoform to directly identify which ones are capable of its metabolism.[10]
-
Multiple Enzyme Contribution: It is possible that multiple CYP isoforms contribute to the metabolism of this compound. In this case, a combination of recombinant enzymes and specific inhibitors can help to elucidate the relative contribution of each isoform.
-
Quantitative Data Summary
The following table presents hypothetical kinetic parameters for the metabolism of this compound by major human CYP isoforms. These values would be determined experimentally.
| CYP Isoform | Apparent Km (µM) | Vmax (pmol/min/pmol CYP) | Intrinsic Clearance (Clint, µL/min/pmol CYP) |
| CYP1A2 | 50 | 10 | 0.2 |
| CYP2C9 | 25 | 30 | 1.2 |
| CYP2C19 | 75 | 15 | 0.2 |
| CYP2D6 | 10 | 5 | 0.5 |
| CYP3A4 | 5 | 100 | 20 |
Note: These are example values and do not represent actual experimental data.
Experimental Protocols
Protocol: Screening for this compound Metabolism by a Panel of Recombinant Human CYP Isoforms
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO).
-
Prepare a working solution of NADPH in phosphate buffer (pH 7.4).
-
Obtain a panel of recombinant human CYP isoforms (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4) co-expressed with cytochrome P450 reductase.
-
-
Incubation:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer (pH 7.4)
-
Recombinant CYP isoform (final concentration, e.g., 10 pmol/mL)
-
This compound (final concentration, e.g., 1 µM)
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH working solution.
-
Incubate at 37°C for a specified time (e.g., 30 minutes) with gentle shaking.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an appropriate internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
Visualizations
Caption: Hypothetical metabolic pathway of this compound by cytochrome P450 enzymes.
Caption: General experimental workflow for studying this compound metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. proteopedia.org [proteopedia.org]
- 6. Kinetics of cytochrome P450 enzymes for metabolism of sodium tanshinone IIA sulfonate in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Time-dependent enzyme inactivation: numerical analyses of in vitro data and prediction of drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 9. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. criver.com [criver.com]
- 11. A liquid chromatography-tandem mass spectrometry analysis of nine cytochrome P450 probe drugs and their corresponding metabolites in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers | FDA [fda.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: The Critical Role of Stereoisomerism in d-threo-PDMP Experimentation
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of d-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (d-threo-PDMP). Due to the stereospecific nature of its biological activity, using the correct stereoisomer is paramount for obtaining accurate and reproducible experimental results. This guide addresses frequently asked questions and provides troubleshooting advice for common issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic ceramide analog that acts as a potent inhibitor of glucosylceramide synthase (GCS).[1][2][3] GCS is a key enzyme in the biosynthesis of most glycosphingolipids (GSLs), as it catalyzes the transfer of glucose to ceramide, the first step in this pathway. By inhibiting GCS, this compound effectively depletes a wide range of downstream GSLs, such as GM3 and GD3, on the cell surface.[1][3] This depletion allows for the study of the functional roles of GSLs in various cellular processes.
Q2: What are the different stereoisomers of PDMP and how do their activities differ?
A2: PDMP has four possible stereoisomers. The most commonly studied are the d-threo and l-threo enantiomers. The biological activity of PDMP as a GCS inhibitor resides almost exclusively in the d-threo isomer.[2] The l-threo stereoisomer does not inhibit glycosphingolipid synthesis.[4] Consequently, using a racemic mixture (DL-threo-PDMP) will result in a lower effective concentration of the active compound and may introduce confounding effects from the inactive l-threo isomer.[2]
Q3: Why is it crucial to use the this compound stereoisomer instead of the racemic mixture (DL-threo-PDMP)?
A3: The pharmacological specificity of PDMP as a GCS inhibitor is entirely attributed to the d-threo isomer.[2][5] Using the racemic mixture introduces the l-threo isomer, which is inactive as a GCS inhibitor but may have off-target effects, such as altering cellular cholesterol homeostasis.[4] This can lead to misinterpretation of experimental results, attributing observed effects to GCS inhibition when they may be caused by these off-target activities. Therefore, for clarity and accuracy, it is imperative to use the pure d-threo stereoisomer.
Q4: What are the known downstream effects of this compound treatment?
A4: By inhibiting GCS and depleting GSLs, this compound can induce a variety of cellular effects, including:
-
Protection of liver cells from TNF-α-induced apoptosis.[1][3]
-
Induction of autophagy and apoptosis in some cancer cell lines.[6]
-
Alterations in insulin receptor signaling and Akt phosphorylation.[7]
Q5: Are there any known off-target effects of this compound?
A5: Yes. This compound has been shown to alter cellular cholesterol homeostasis independently of its effect on GSL synthesis.[4] This effect is also observed with the l-threo isomer, indicating it is not related to GCS inhibition.[4] Researchers should be aware of this potential off-target effect when designing experiments and interpreting data.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent or weaker-than-expected GCS inhibition. | Use of racemic DL-threo-PDMP instead of pure this compound. | Ensure you are using the pure d-threo stereoisomer. The l-threo form is inactive as a GCS inhibitor.[2][4] |
| Degradation of the compound. | Store this compound according to the manufacturer's instructions, typically at -20°C.[2] Prepare fresh stock solutions regularly. | |
| Unexpected cellular effects that do not correlate with GSL depletion. | Off-target effects of PDMP. | Consider the possibility of off-target effects, such as altered cholesterol homeostasis.[4] Use the l-threo isomer as a negative control to distinguish between GCS-dependent and independent effects. |
| Contamination of the compound. | Ensure the purity of your this compound, as impurities can lead to unexpected biological activities. | |
| Difficulty dissolving this compound. | Improper solvent selection. | This compound is soluble in ethanol and methanol.[2] For cell culture experiments, prepare a concentrated stock solution in a suitable solvent and then dilute it in the culture medium. To aid solubility, warming the solution to 37°C and using an ultrasonic bath may be helpful.[2] |
Quantitative Data
Table 1: Effective Concentrations of this compound in Various Experimental Systems
| Parameter | Concentration | Cell/System Type | Observed Effect | Reference |
| GCS Inhibition (IC50) | 5 µM | Enzyme Assay | 50% inhibition of glucosylceramide synthase. | [2] |
| GSL Synthesis Inhibition | 25 µM | B16 Melanoma Cells | Inhibition of glucosylceramide and lactosylceramide synthesis. | [2] |
| Cell Adhesion Inhibition | 10-15 µM | B16 Melanoma Cells | Inhibition of adhesion to laminin and collagen. | [1][2] |
| Neurite Growth Inhibition | 5-20 µM | Rat Explants | Dose-dependent inhibition of neurite growth. | [1][3] |
| GM3 Depletion | 40 µM | HepG2 Cells | Reduction of GM3 content to ~22% of control. | [7] |
| Akt1 Phosphorylation | 40 µM | HepG2 Cells | ~286% increase in phosphorylated Akt1. | [7] |
Experimental Protocols
Protocol 1: General Protocol for Treating Cultured Cells with this compound
-
Preparation of Stock Solution:
-
Cell Seeding:
-
Plate cells at a desired density in a suitable culture vessel and allow them to adhere overnight under standard culture conditions.
-
-
Treatment:
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentration in pre-warmed cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing this compound.
-
As a control, treat a parallel set of cells with a vehicle control (medium containing the same concentration of the solvent used for the stock solution).
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24-72 hours), depending on the specific experimental endpoint.
-
-
Downstream Analysis:
-
After incubation, harvest the cells for downstream analysis, such as lipid extraction for GSL analysis, protein extraction for western blotting, or cell viability assays.
-
Visualizations
Caption: this compound inhibits GCS, blocking the synthesis of glycosphingolipids.
Caption: A general experimental workflow for studying the effects of this compound.
Caption: Decision tree for selecting the correct PDMP stereoisomer for GSL studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol alters cellular cholesterol homeostasis by modulating the endosome lipid domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral drugs: comparison of the pharmacokinetics of [11C]d-threo and L-threo-methylphenidate in the human and baboon brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D,L-Threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (DL-PDMP) increases endoplasmic reticulum stress, autophagy and apoptosis accompanying ceramide accumulation via ceramide synthase 5 protein expression in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glucosylceramide synthase inhibitors D-PDMP and D-EtDO-P4 decrease the GM3 ganglioside level, differ in their effects on insulin receptor autophosphorylation but increase Akt1 kinase phosphorylation in human hepatoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing D-threo-PDMP Induced Cellular Stress
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize D-threo-PDMP induced cellular stress in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce cellular stress?
A1: this compound (D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol) is a potent and specific inhibitor of the enzyme glucosylceramide synthase (GCS).[1][2] GCS is a key enzyme in the synthesis of most glycosphingolipids. By inhibiting GCS, this compound blocks the conversion of ceramide to glucosylceramide, leading to the accumulation of intracellular ceramide.[1][3] Ceramide is a bioactive lipid that can act as a second messenger in various signaling pathways, and its accumulation is a primary trigger for cellular stress responses, including endoplasmic reticulum (ER) stress, autophagy, and apoptosis.[2][4][5]
Q2: What are the primary types of cellular stress observed with this compound treatment?
A2: The primary cellular stress responses induced by this compound are:
-
Endoplasmic Reticulum (ER) Stress: Ceramide accumulation disrupts ER calcium homeostasis, in part by inhibiting the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[1][4] This leads to the unfolded protein response (UPR), characterized by the upregulation of ER stress markers such as CHOP (C/EBP homologous protein).[2][4]
-
Autophagy: this compound treatment leads to the induction of autophagy, a cellular process for degrading and recycling cellular components.[2] This is often observed by an increase in the conversion of LC3-I to LC3-II and a decrease in the p62/SQSTM1 protein.[2]
-
Apoptosis: Prolonged or severe ER stress and ceramide accumulation can lead to programmed cell death, or apoptosis. This can occur through both caspase-dependent and -independent pathways.[2]
-
Oxidative Stress: While not always a direct effect, the accumulation of ceramide and the induction of ER stress can lead to the generation of reactive oxygen species (ROS), resulting in oxidative stress.[6]
-
Alterations in Cholesterol Homeostasis: this compound can also alter cellular cholesterol homeostasis independently of its effects on GCS inhibition, leading to the accumulation of cholesterol in late endosomes/lysosomes.[7][8]
Q3: Are there different isomers of PDMP, and do they have different effects?
A3: Yes, there are different stereoisomers of PDMP. This compound is the isomer that primarily inhibits glucosylceramide synthase.[9] In contrast, L-threo-PDMP does not inhibit GCS and can even stimulate the synthesis of some glycosphingolipids.[9] It is crucial to use the correct isomer for your experiments to ensure you are studying the intended biological effects.
Troubleshooting Guide
Issue 1: Excessive Cell Death or Toxicity Observed After this compound Treatment
Possible Cause: High concentration of this compound leading to overwhelming cellular stress.
Solutions:
-
Optimize this compound Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental goals. Start with a low concentration (e.g., 1-5 µM) and titrate up.
-
Time-Course Experiment: Reduce the duration of this compound treatment. A shorter exposure time may be sufficient to achieve GCS inhibition without inducing significant cell death.
-
Co-treatment with Stress Inhibitors:
-
ER Stress Inhibitors: Co-incubate cells with a chemical chaperone like tauroursodeoxycholic acid (TUDCA) or 4-phenylbutyric acid (4-PBA) to alleviate ER stress.[1][4]
-
Antioxidants: To counteract oxidative stress, co-treat with antioxidants such as N-acetylcysteine (NAC) or α-lipoic acid (ALA).[10][11]
-
Issue 2: Unexpected or Off-Target Effects Observed
Possible Cause: this compound can have off-target effects, such as altering cholesterol homeostasis, which are independent of GCS inhibition.[7][8]
Solutions:
-
Use L-threo-PDMP as a Control: The L-threo isomer does not inhibit GCS but may still exhibit some off-target effects.[9] Comparing the effects of both isomers can help distinguish between GCS-dependent and -independent effects.
-
Rescue Experiment: To confirm that the observed phenotype is due to GCS inhibition, supplement the culture medium with glucosylceramide (GlcCer).[12] If the phenotype is reversed, it is likely due to the inhibition of GCS.
Issue 3: Difficulty in Detecting ER Stress or Autophagy Markers
Possible Cause: Suboptimal experimental conditions or timing for detecting the induction of these pathways.
Solutions:
-
Optimize Treatment Time: The induction of ER stress and autophagy are dynamic processes. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the peak time for the expression of markers like CHOP and LC3-II conversion.
-
Use Positive Controls: Treat cells with well-established inducers of ER stress (e.g., tunicamycin, thapsigargin) or autophagy (e.g., rapamycin, starvation) to ensure your detection methods are working correctly.
-
LC3B Turnover Assay: To accurately measure autophagic flux, perform an LC3B turnover assay by treating cells with lysosomal inhibitors (e.g., bafilomycin A1, chloroquine) in the presence and absence of this compound. An accumulation of LC3-II in the presence of the inhibitor indicates an increase in autophagic flux.
Quantitative Data Summary
The following tables summarize quantitative data for mitigating this compound-induced cellular stress.
Table 1: Pharmacological Inhibitors of ER Stress
| Inhibitor | Mechanism of Action | Typical Concentration | Reference |
| TUDCA | Chemical chaperone, alleviates ER stress | 500 µg/mL - 1 mg/mL | [1][4] |
| 4-PBA | Chemical chaperone, alleviates ER stress | 2 - 5 mM | [1][4] |
| GSK2606414 | PERK inhibitor | Varies by study | [12] |
| STF-083010 | IRE1α inhibitor | Varies by study | [13] |
Table 2: Modulators of Autophagy and Oxidative Stress
| Modulator | Mechanism of Action | Typical Concentration | Reference |
| Rapamycin | Induces autophagy via mTOR inhibition | Varies by study | [14] |
| Chloroquine | Inhibits autophagic flux | Varies by study | [15] |
| N-acetylcysteine (NAC) | Antioxidant, glutathione precursor | Varies by study | [10][11] |
| α-lipoic acid (ALA) | Antioxidant | Varies by study | [10][16] |
Experimental Protocols
Protocol 1: Western Blot for CHOP (ER Stress Marker)
-
Cell Lysis:
-
Treat cells with this compound at the desired concentration and for the optimal time determined in a time-course experiment.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[17]
-
Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes with occasional vortexing.[17]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[17]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[18]
-
Incubate the membrane with a primary antibody against CHOP (e.g., Cell Signaling Technology, #2895) overnight at 4°C.[19]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imager.
-
Normalize the CHOP signal to a loading control such as β-actin or GAPDH.
-
Protocol 2: LC3B Turnover Assay (Autophagic Flux)
-
Cell Treatment:
-
Plate cells and treat with this compound.
-
For the last 2-4 hours of the this compound treatment, add a lysosomal inhibitor such as Bafilomycin A1 (100 nM) or Chloroquine (50 µM).
-
Include control groups: untreated, this compound alone, and lysosomal inhibitor alone.
-
-
Western Blot for LC3B:
-
Follow the Western Blot protocol as described above (Protocol 1).
-
Use a primary antibody specific for LC3B.
-
Two bands should be visible: LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).
-
-
Data Analysis:
-
Quantify the band intensity of LC3-II.
-
Normalize the LC3-II signal to a loading control.
-
Autophagic flux is determined by the difference in the amount of LC3-II between samples with and without the lysosomal inhibitor. A greater accumulation of LC3-II in the presence of the inhibitor indicates a higher autophagic flux.[20]
-
Protocol 3: Measurement of Reactive Oxygen Species (ROS)
-
Cell Treatment:
-
Treat cells with this compound for the desired time. Include a positive control (e.g., H₂O₂) and an untreated control.
-
-
ROS Detection:
-
Use a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) or dihydroethidium (DHE).
-
Incubate the cells with the probe according to the manufacturer's instructions (typically 10-30 minutes).
-
-
Quantification:
-
Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or a plate reader.
-
An increase in fluorescence intensity corresponds to higher levels of ROS.
-
Visualizations
Caption: this compound signaling pathways and points of intervention.
Caption: General experimental workflow for studying this compound effects.
Caption: Troubleshooting logic for excessive cell death.
References
- 1. Induction of ER stress-mediated apoptosis by ceramide via disruption of ER Ca2+ homeostasis in human adenoid cystic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D,L-Threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (DL-PDMP) increases endoplasmic reticulum stress, autophagy and apoptosis accompanying ceramide accumulation via ceramide synthase 5 protein expression in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A Pipeline for Natural Small Molecule Inhibitors of Endoplasmic Reticulum Stress [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. Dysfunctional Pro-Ceramide, ER Stress, and Insulin/IGF Signaling Networks with Progression of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol alters cellular cholesterol homeostasis by modulating the endosome lipid domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies of the action of ceramide-like substances (D- and L-PDMP) on sphingolipid glycosyltransferases and purified lactosylceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antioxidants Supplementation Reduces Ceramide Synthesis Improving the Cardiac Insulin Transduction Pathway in a Rodent Model of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Endoplasmic reticulum stress and therapeutic strategies in metabolic, neurodegenerative diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Classical and alternative roles for autophagy in lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. α-Lipoic Acid Reduces Ceramide Synthesis and Neuroinflammation in the Hypothalamus of Insulin-Resistant Rats, While in the Cerebral Cortex Diminishes the β-Amyloid Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-rad.com [bio-rad.com]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. CHOP (L63F7) Mouse mAb | Cell Signaling Technology [cellsignal.com]
- 20. Turnover of Lipidated LC3 and Autophagic Cargoes in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming poor solubility of d-threo-PDMP in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming the challenges associated with the poor aqueous solubility of D-threo-PDMP.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (this compound) is a ceramide analog.[1][2] Its primary mechanism of action is the potent and competitive inhibition of the enzyme glucosylceramide synthase (GCS).[3][4][5] GCS is responsible for the synthesis of glucosylceramide (GlcCer), a precursor for most glycosphingolipids (GSLs).[4] By inhibiting GCS, this compound effectively depletes cellular GSLs, which allows for the study of their various biological functions.[4] The inhibition of GCS can also lead to an accumulation of ceramide.[4]
Q2: What are the recommended organic solvents for dissolving this compound?
This compound and its hydrochloride salt are soluble in several organic solvents. It is recommended to first prepare a concentrated stock solution in an organic solvent before diluting it into aqueous solutions.
| Solvent | Form | Solubility |
| DMSO | DL-threo-PDMP (HCl) | ~30 mg/mL[6] |
| Ethanol | DL-threo-PDMP (HCl) | ~50 mg/mL[6] |
| Dimethyl Formamide | DL-threo-PDMP (HCl) | ~25 mg/mL[6] |
| Methanol | This compound (HCl) | Soluble[1] |
Q3: How can I prepare a stock solution of this compound?
Preparing a stable, concentrated stock solution is the first critical step.
-
For this compound (hydrochloride): A stock solution can be made by dissolving the compound in a solvent of choice, such as ethanol or DMSO.[6] The vial should be purged with an inert gas to prevent oxidation.[6]
-
Storage of Stock Solutions: Once prepared, it is recommended to create single-use aliquots to avoid repeated freeze-thaw cycles.[1][2] Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[1][3][7]
Q4: How can I improve the solubility of this compound in aqueous solutions for my experiments?
Directly dissolving this compound in aqueous buffers is challenging due to its low solubility.[6] The recommended method is to first dissolve it in an organic solvent like ethanol or DMSO and then dilute this stock solution into the aqueous buffer or cell culture medium.[6] For cell-based assays, ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[2]
For in vivo studies or when higher concentrations are needed, co-solvent systems can be employed. These formulations often include components like DMSO, PEG300, Tween-80, or SBE-β-CD.[3][7]
Q5: What is the mechanism by which this compound inhibits glycosphingolipid synthesis?
This compound acts as a competitive inhibitor of glucosylceramide synthase (GCS) with respect to ceramide.[4] This inhibition blocks the first committed step in the synthesis of most glycosphingolipids, preventing the transfer of glucose from UDP-glucose to ceramide. This leads to a reduction in downstream GSLs like GM3 and GD3.[3][7]
Troubleshooting Guide
Issue 1: My this compound powder is not dissolving in the organic solvent.
-
Possible Cause: Insufficient solvent volume or low temperature.
-
Solution:
-
Gentle Warming: Gently warm the solution to 37°C to aid dissolution.[1]
-
Sonication: Use an ultrasonic bath to oscillate the tube for a period of time, which can significantly help break up particulates and enhance solubilization.[1][3][7]
-
Check Solvent Purity: Ensure the organic solvent is anhydrous and of high purity, as water contamination can reduce solubility.
-
Issue 2: A precipitate formed in my cell culture medium after adding the this compound stock solution.
-
Possible Cause 1: Exceeding Aqueous Solubility Limit. The concentration of this compound in the final aqueous solution may be too high, causing it to crash out of solution.
-
Solution: Perform a serial dilution of your stock solution to determine the maximum achievable concentration in your specific medium without precipitation. It may be necessary to work at a lower final concentration.
-
-
Possible Cause 2: High Final Concentration of Organic Solvent. While this compound may be soluble in the stock, the rapid dilution into an aqueous environment can cause precipitation if not mixed thoroughly and immediately.
-
Solution: Add the stock solution dropwise to the culture medium while gently vortexing or swirling to ensure rapid and even dispersion. Avoid adding a large volume of stock solution to a small volume of medium.
-
-
Possible Cause 3: Interaction with Media Components. Components in complex media (e.g., serum proteins, salts) can sometimes interact with the compound or reduce its solubility.[8]
-
Solution: Test the solubility in a simpler buffered solution (like PBS) first to see if the media is the issue. If so, preparing the final dilution in a serum-free medium before adding it to serum-containing cultures may help.
-
Issue 3: I observe cellular toxicity that doesn't seem related to GCS inhibition.
-
Possible Cause: Solvent Toxicity. The organic solvent used for the stock solution (e.g., DMSO) can be toxic to cells, especially at concentrations above 0.1%-0.5%.
-
Solution: Always run a vehicle control experiment. This involves treating a set of cells with the same final concentration of the solvent (e.g., DMSO) used to deliver the this compound. This will help you distinguish between compound-specific effects and solvent-induced toxicity.[2]
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for Cell Culture
This protocol details the standard method for preparing this compound for in vitro experiments.
References
- 1. glpbio.com [glpbio.com]
- 2. (+)-D-threo-PDMP (hydrochloride) | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [D-PDMP]:Glycoscience Protocol Online Database [jcggdb.jp]
- 5. DL-threo-PDMP, Hydrochloride PDMP closely resembles the natural sphingolipid substrate of brain glucosyltransferase and acts as a potent and competitive inhibitor of this enzyme. | 80938-69-8 [sigmaaldrich.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
d-threo-PDMP degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and storage of d-threo-PDMP. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: Solid this compound should be stored at -20°C. Under these conditions, it is stable for at least four years[1]. For long-term storage, it is recommended to keep the compound under desiccating conditions[2].
Q2: What are the recommended conditions for storing this compound stock solutions?
A2: The stability of this compound in solution is dependent on the storage temperature. For optimal stability, it is recommended to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles.
| Storage Temperature | Recommended Storage Duration | Special Considerations |
| -80°C | Up to 6 months | Sealed storage, away from moisture[3]. |
| -20°C | Up to 1 month | Sealed storage, away from moisture[3][4]. Stored under nitrogen is also recommended[4]. |
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), ethanol, methanol, and chloroform[2].
Q4: What are the main factors that can cause this compound to degrade?
A4: Like many organic molecules, the stability of this compound can be influenced by several factors, including temperature, pH, light, and the presence of oxidative or enzymatic conditions[5][6]. In a biological context, this compound is metabolized by cytochrome P450 enzymes[7].
Q5: Is it necessary to prepare fresh working solutions for in vivo experiments?
A5: Yes, for in vivo experiments, it is highly recommended to prepare fresh working solutions and use them on the same day to ensure potency and minimize the risk of degradation[4].
Troubleshooting Guide
This guide addresses common issues that may be encountered when working with this compound.
Issue 1: Precipitation of this compound in my stock or working solution.
-
Potential Cause 1: Solvent Choice and Concentration. The solubility of this compound may be limited in certain aqueous buffers, especially at high concentrations.
-
Solution: If precipitation occurs, gentle heating and/or sonication can aid in dissolution[4]. For aqueous working solutions, ensure that the final concentration of the organic solvent used for the stock solution is compatible with your experimental system and does not exceed the solubility limit of this compound. It may be necessary to prepare a more dilute stock solution or use a co-solvent system.
-
-
Potential Cause 2: Low Temperature. The solubility of this compound may decrease at lower temperatures, leading to precipitation.
-
Solution: Before use, allow the stock solution to warm to room temperature and ensure the compound is fully dissolved by vortexing.
-
Issue 2: Loss of biological activity or inconsistent experimental results.
-
Potential Cause 1: Improper Storage. Storing stock solutions for longer than the recommended duration or at improper temperatures can lead to degradation of the compound.
-
Solution: Adhere strictly to the recommended storage conditions. Aliquot stock solutions to minimize freeze-thaw cycles. If you suspect degradation, use a fresh vial of this compound to prepare a new stock solution.
-
-
Potential Cause 2: Degradation in Experimental Media. The pH and composition of your cell culture or assay buffer could contribute to the degradation of this compound over the course of a long experiment.
-
Solution: For long-term experiments, consider replenishing the compound at regular intervals. If you suspect pH-related instability, you may need to perform a stability study in your specific experimental medium.
-
The following diagram illustrates a logical approach to troubleshooting these common issues.
Caption: Troubleshooting workflow for this compound.
Putative Degradation Pathway
While a definitive degradation pathway for this compound has not been fully elucidated in the literature, a putative pathway can be proposed based on its chemical structure and known metabolic and chemical degradation mechanisms of its functional groups. The primary sites for degradation are likely the amide bond, the morpholine ring, and the secondary alcohol.
-
Metabolic Degradation (Cytochrome P450): In biological systems, the morpholine ring can undergo oxidation and C-N bond cleavage mediated by cytochrome P450 enzymes[7][8].
-
Hydrolysis: The amide bond can be susceptible to hydrolysis under acidic or basic conditions, yielding a carboxylic acid and an amine.
-
Oxidation: The secondary alcohol can be oxidized to a ketone.
The following diagram illustrates these potential degradation routes.
Caption: Potential degradation pathways for this compound.
Experimental Protocols
Protocol: Stability Assessment of this compound in Solution by HPLC
This protocol provides a framework for assessing the stability of this compound in a given solvent over time. It is adapted from a method developed for a similar compound, d-threo-PPMP[9].
1. Objective: To quantify the concentration of this compound in a solution at various time points and temperatures to determine its stability.
2. Materials:
-
This compound
-
HPLC-grade solvent of interest (e.g., DMSO, Ethanol)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Potassium phosphate monobasic
-
Phosphoric acid (for pH adjustment)
-
HPLC system with UV detector
-
Analytical column (e.g., Phenyl-Hexyl, 5 µm, 250 x 4.6 mm)
-
Autosampler vials
3. Experimental Workflow:
References
- 1. Amide - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. byjus.com [byjus.com]
- 8. Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C23H39ClN2O3 | CID 16219895 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Tale of Two Enantiomers: D-threo-PDMP vs. L-threo-PDMP in Glycosphingolipid Metabolism
For Immediate Release
In the intricate world of glycosphingolipid (GSL) metabolism, the stereochemistry of a molecule can dictate its biological function, turning a potent inhibitor into a stimulator. This guide provides a comprehensive comparison of two such enantiomers, D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-threo-PDMP) and L-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (L-threo-PDMP), for researchers, scientists, and drug development professionals. While structurally mirror images, their activities diverge dramatically, offering unique tools to dissect and manipulate GSL-dependent pathways.
At a Glance: Opposing Activities on Glycosphingolipid Biosynthesis
The primary distinction between this compound and L-threo-PDMP lies in their opposing effects on the GSL biosynthetic pathway. This compound is a well-established potent inhibitor of glucosylceramide synthase (GCS), the enzyme catalyzing the first committed step in the synthesis of most GSLs.[1][2][3] Conversely, L-threo-PDMP acts as a stimulator of GSL biosynthesis, upregulating the activity of several key glycosyltransferases.[4][5]
dot
Caption: Opposing effects of this compound and L-threo-PDMP on GSL biosynthesis.
Quantitative Comparison of Biological Activity
The contrasting activities of this compound and L-threo-PDMP are evident in their effects on key enzymes and cellular processes. The following table summarizes the available quantitative and qualitative data.
| Parameter | This compound | L-threo-PDMP | References |
| Primary Target | Glucosylceramide Synthase (GCS) | Glycosphingolipid Synthases | [1][4][5] |
| Effect on GCS | Potent Inhibitor | No direct inhibition in vitro | [1][6] |
| GCS IC50 | ~5 µM (enzyme assay) | Not Applicable | [7] |
| Effect on Lactosylceramide Synthase | Inhibitor | Stimulator | [5] |
| Effect on GM3 Synthase | Inhibitor (downstream effect) | Stimulator (~240% increase in activity) | [4][8] |
| Effect on GD3 Synthase | Inhibitor (downstream effect) | Stimulator (~300% increase in activity) | [4] |
| Effect on Neurite Outgrowth | Generally inhibitory | Stimulatory in some neuronal models; inhibitory in SH-SY5Y cells | [2][4][6] |
| Cellular Consequence | Depletion of GSLs, accumulation of ceramide | Increased levels of GSLs | [3][4] |
Experimental Protocols
Glucosylceramide Synthase (GCS) Inhibition Assay
This protocol is adapted from methodologies used to assess the inhibitory activity of this compound.
Objective: To determine the IC50 of this compound on GCS activity.
Materials:
-
Cell lysates (e.g., from MDCK cells) as a source of GCS
-
This compound
-
Fluorescently labeled ceramide substrate (e.g., NBD-C6-ceramide)
-
UDP-glucose
-
Reaction buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Liposomes
-
Thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) system
-
Scintillation counter or fluorescence detector
Procedure:
-
Enzyme Preparation: Prepare cell lysates containing GCS activity.
-
Substrate Preparation: Incorporate the fluorescent ceramide substrate into liposomes.
-
Reaction Setup: In a reaction tube, combine the cell lysate, liposome-incorporated substrate, UDP-glucose, and varying concentrations of this compound.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).
-
Reaction Termination: Stop the reaction by adding a chloroform/methanol mixture.
-
Lipid Extraction: Extract the lipids from the reaction mixture.
-
Analysis: Separate the product (fluorescent glucosylceramide) from the unreacted substrate using TLC or HPLC.
-
Quantification: Quantify the amount of product formed using a scintillation counter or fluorescence detector.
-
Data Analysis: Plot the percentage of GCS inhibition against the concentration of this compound to determine the IC50 value.
dot
Caption: Workflow for Glucosylceramide Synthase (GCS) inhibition assay.
Neurite Outgrowth Assay in SH-SY5Y Cells
This protocol outlines a general method to assess the effects of this compound and L-threo-PDMP on neurite outgrowth in the human neuroblastoma cell line SH-SY5Y.
Objective: To compare the effects of this compound and L-threo-PDMP on neurite initiation and elongation.
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12) supplemented with serum and antibiotics
-
Differentiation medium (e.g., containing retinoic acid)
-
This compound and L-threo-PDMP
-
Platelet-derived growth factor-BB (PDGF-BB) or other neurotrophic factors
-
Microscopy imaging system with image analysis software
-
Multi-well culture plates
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in standard growth medium.
-
Differentiation: Induce neuronal differentiation by treating the cells with differentiation medium for a specified period (e.g., 3-5 days).
-
Plating: Plate the differentiated cells into multi-well plates.
-
Treatment: Treat the cells with varying concentrations of this compound or L-threo-PDMP in the presence of a neurotrophic factor like PDGF-BB.
-
Incubation: Incubate the cells for a period sufficient to observe neurite outgrowth (e.g., 24-72 hours).
-
Imaging: Capture images of the cells using a high-content imaging system or a fluorescence microscope.
-
Image Analysis: Use image analysis software to quantify neurite parameters, such as the number of neurites per cell, total neurite length, and number of branch points.[9][10]
-
Data Analysis: Compare the neurite outgrowth parameters between control, this compound-treated, and L-threo-PDMP-treated cells.
dot
Caption: Workflow for Neurite Outgrowth Assay in SH-SY5Y cells.
Conclusion
The starkly different biological activities of this compound and L-threo-PDMP underscore the critical importance of stereochemistry in drug design and biological research. While this compound serves as an invaluable tool for studying the effects of GSL depletion, L-threo-PDMP offers a unique approach to investigate the consequences of enhanced GSL biosynthesis. The conflicting reports on their effects on neurite outgrowth highlight the context-dependent nature of GSL function and warrant further investigation to elucidate the underlying molecular mechanisms. Researchers employing these compounds should carefully consider the specific enantiomer and experimental conditions to ensure accurate interpretation of their findings.
References
- 1. Stimulation of glycosphingolipid biosynthesis by L-threo-1-phenyl-2-decanoylamino-1-propanol and its homologs in B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol stimulates ganglioside biosynthesis, neurite outgrowth and synapse formation in cultured cortical neurons, and ameliorates memory deficits in ischemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Induction of ganglioside biosynthesis and neurite outgrowth of primary cultured neurons by L-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies of the action of ceramide-like substances (D- and L-PDMP) on sphingolipid glycosyltransferases and purified lactosylceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L- and D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP) inhibit neurite outgrowth from SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Glucosylceramide synthase inhibitors D-PDMP and D-EtDO-P4 decrease the GM3 ganglioside level, differ in their effects on insulin receptor autophosphorylation but increase Akt1 kinase phosphorylation in human hepatoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantifying Morphology of a Differentiating Neuroblastoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to D-threo-PDMP and Miglustat as Glucosylceramide Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent inhibitors of glucosylceramide synthase (GCS), D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-threo-PDMP) and Miglustat (N-butyldeoxynojirimycin). By objectively presenting their performance characteristics, mechanisms of action, and experimental data, this document aims to inform research and development decisions in the field of glycosphingolipid metabolism and associated diseases.
Executive Summary
This compound and Miglustat are both widely used inhibitors of glucosylceramide synthase, a key enzyme in the biosynthesis of glycosphingolipids. While both compounds effectively block this pathway, they exhibit distinct pharmacological profiles. This compound, a ceramide analog, generally displays higher potency in in vitro enzyme assays. Miglustat, an iminosugar, is an approved therapeutic agent for certain lysosomal storage disorders and is known for its systemic effects. This guide delves into a detailed comparison of their inhibitory activity, impact on cellular signaling, and known off-target effects, supported by experimental data and protocols.
Quantitative Comparison of GCS Inhibition
| Parameter | This compound | Miglustat | Reference |
| Target Enzyme | Glucosylceramide Synthase (GCS) | Glucosylceramide Synthase (GCS) | [1] |
| Chemical Class | Ceramide analog | Iminosugar (glucose analog) | [1] |
| IC50 (GCS) | ~20 µM | 10-50 µM | [1] |
| Mechanism of Inhibition | Reversible | Competitive and Reversible | [2] |
| Cell Permeability | Yes | Yes | [3] |
Impact on Cellular Signaling Pathways
This compound and Miglustat have been shown to modulate distinct cellular signaling pathways downstream of GCS inhibition, highlighting their differential effects on cellular physiology.
This compound and the mTOR Signaling Pathway
This compound treatment has been linked to the inactivation of the mechanistic target of rapamycin (mTOR), a central regulator of cell growth, proliferation, and metabolism. Studies suggest that PDMP-induced accumulation of specific lipids, potentially lysobisophosphatidic acid (LBPA), may trigger the dissociation of mTOR from the lysosomal surface, leading to its inactivation.[4]
Miglustat and the TGF-β/Smad Signaling Pathway
Miglustat has been demonstrated to mitigate liver fibrosis by suppressing the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway. By inhibiting GCS, Miglustat may alter cellular ceramide levels, which in turn can modulate the phosphorylation and nuclear translocation of Smad2 and Smad3, key downstream effectors of TGF-β signaling.[5][6]
Off-Target Effects
A crucial aspect of any inhibitor is its specificity. Both this compound and Miglustat have reported off-target effects that should be considered in experimental design and data interpretation.
| Inhibitor | Known Off-Target Effects | Implications | Reference |
| This compound | - Effects independent of GCS inhibition have been noted.- May have an additional lysosomal target. | - Observed cellular phenotypes may not be solely due to GCS inhibition.- Caution is required when attributing all effects to the reduction of glucosylceramide. | [4] |
| Miglustat | - Inhibition of intestinal disaccharidases (e.g., sucrase, maltase).- Inhibition of β-glucosidase I and II. | - Leads to gastrointestinal side effects such as diarrhea and weight loss in clinical use.- May have broader effects on carbohydrate metabolism. | [1] |
Experimental Protocols
To facilitate the replication and validation of findings, this section provides detailed methodologies for key experiments.
Glucosylceramide Synthase (GCS) Activity Assay
This protocol describes an in vitro assay to measure GCS activity using a fluorescently labeled ceramide analog.
Materials:
-
Cell or tissue lysate containing GCS
-
NBD-C6-ceramide (fluorescent substrate)
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Uridine diphosphate glucose (UDP-glucose)
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 1 mM DTT)
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This compound or Miglustat
-
Organic solvents for lipid extraction (e.g., chloroform:methanol)
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Thin-layer chromatography (TLC) plates and developing solvent
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Fluorescence imaging system
Procedure:
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Prepare cell or tissue lysates by homogenization in a suitable buffer and determine protein concentration.
-
In a microcentrifuge tube, combine the cell lysate, assay buffer, and the desired concentration of the inhibitor (this compound or Miglustat) or vehicle control.
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate the reaction by adding NBD-C6-ceramide and UDP-glucose.
-
Incubate the reaction mixture for 1-2 hours at 37°C.
-
Stop the reaction by adding a chloroform:methanol mixture to extract the lipids.
-
Separate the lipid extract using TLC with an appropriate solvent system to resolve NBD-C6-ceramide from NBD-C6-glucosylceramide.
-
Visualize and quantify the fluorescent spots corresponding to the substrate and product using a fluorescence imaging system.
-
Calculate GCS activity as the rate of product formation, and determine the inhibitory effect of the compounds.
Cell Viability Assay (MTT Assay)
This protocol outlines a colorimetric assay to assess the effect of GCS inhibitors on cell viability.
Materials:
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Cells of interest cultured in a 96-well plate
-
This compound or Miglustat
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or Miglustat for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Conclusion
This compound and Miglustat are valuable tools for studying the role of glucosylceramide synthase and the broader implications of glycosphingolipid metabolism. This compound's higher in vitro potency makes it a suitable candidate for cell-based and biochemical studies where precise and potent inhibition is required. However, its potential for off-target effects necessitates careful interpretation of results. Miglustat, as a clinically approved drug, offers a well-characterized safety and pharmacokinetic profile, making it a relevant choice for in vivo studies and for investigating systemic effects. The choice between these two inhibitors should be guided by the specific research question, the experimental system, and a thorough consideration of their distinct pharmacological properties. Further head-to-head comparative studies are warranted to provide a more definitive understanding of their relative efficacy and specificity.
References
- 1. ELIGLUSTAT TARTRATE: Glucosylceramide Synthase Inhibitor Treatment of Type 1 Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Randomized, Controlled Trial of Miglustat in Gaucher’s Disease Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Glucosylceramide Synthase Inhibitor PDMP Causes Lysosomal Lipid Accumulation and mTOR Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Miglustat, a glucosylceramide synthase inhibitor, mitigates liver fibrosis through TGF-β/Smad pathway suppression in hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Target Profile of d-threo-PDMP: A Comparative Guide to its Cross-Reactivity with Cellular Enzymes
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of d-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (d-threo-PDMP), a widely utilized inhibitor in cell biology and drug development, reveals a complex pattern of interactions with various cellular enzymes. While primarily known for its potent inhibition of glucosylceramide synthase (GCS), this guide provides a detailed comparison of its cross-reactivity, offering researchers critical data for interpreting experimental results and guiding future therapeutic strategies.
This compound is a cornerstone tool for studying the roles of glycosphingolipids in cellular processes. Its primary mechanism of action is the inhibition of GCS, the enzyme responsible for the first step in the biosynthesis of most glycosphingolipids.[1][2] This inhibition leads to a reduction in cellular levels of glucosylceramide and downstream complex glycosphingolipids.
However, the effects of this compound extend beyond its primary target, influencing other cellular pathways through off-target interactions. This guide summarizes the known enzymatic targets and affected pathways, presenting quantitative data where available to facilitate a clear comparison of its activity.
Quantitative Comparison of this compound Enzymatic Inhibition
To provide a clear overview of this compound's selectivity, the following table summarizes its inhibitory activity against its primary target and other cellular enzymes.
| Enzyme/Process | Common Name/Abbreviation | Organism/System | Inhibition Value | Value Type | Reference(s) |
| Glucosylceramide Synthase | GCS / GlcT-1 | Human Kidney Cells | 5 µM | IC50 | [1] |
| Glucosylceramide Synthase | GCS / GlcT-1 | Human Kidney Cells | 0.7 µM | Ki | [1] |
| Lactosylceramide Synthase | GalT-2 | Human Kidney | Inhibited | - | [1][2] |
| Lysosomal Acid Lipase Activation | LAL | Cultured Fibroblasts | Inhibited | - | [3] |
| mTOR Signaling Pathway | mTOR | - | Inactivated | - | [4] |
| Ceramidase | - | - | Not Inhibited | - | [4] |
| Sphingomyelinase | - | - | Not Inhibited | - | [4] |
| Sphingomyelin Synthase | - | - | Not Inhibited | - | [4] |
| Ceramide Synthase | - | - | Not Inhibited | - | [4] |
| Cyclin-Dependent Kinase 2 | Cdk2 | NIH 3T3 Cells | Activity Decreased | - | [5] |
| p34cdc2 Kinase | - | NIH 3T3 Cells | Activity Decreased | - | [5] |
Note: A definitive lack of quantitative data (IC50/Ki) for many of the off-target effects in publicly available literature highlights a need for further comprehensive screening.
Key Off-Target Effects of this compound
Beyond direct enzyme inhibition, this compound has been shown to induce several other cellular effects:
-
Alteration of Cholesterol Homeostasis: this compound inhibits the activation of lysosomal acid lipase, leading to the accumulation of cholesterol esters and free cholesterol in late endosomes/lysosomes.[3] This effect is independent of its action on glycosphingolipid synthesis.[3]
-
Induction of Endoplasmic Reticulum (ER) Stress: Treatment with d,l-threo-PDMP has been shown to cause ER stress in A549 cells, leading to autophagy and apoptosis.[6]
-
Inactivation of mTOR Signaling: this compound can lead to the inactivation of the mechanistic target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and proliferation.[4]
-
Cell Cycle Arrest: The compound can induce cell cycle arrest at the G1/S and G2/M transitions, an effect potentially mediated by the accumulation of ceramide and a decrease in the activity of cyclin-dependent kinases like Cdk2 and p34cdc2.[5]
Signaling Pathways and Experimental Workflow
To visualize the interactions of this compound, the following diagrams illustrate its primary signaling pathway and a general workflow for assessing enzyme inhibition.
Caption: this compound's primary and off-target cellular effects.
References
- 1. Studies of the action of ceramide-like substances (D- and L-PDMP) on sphingolipid glycosyltransferases and purified lactosylceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol alters cellular cholesterol homeostasis by modulating the endosome lipid domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Glucosylceramide Synthase Inhibitor PDMP Causes Lysosomal Lipid Accumulation and mTOR Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell cycle arrest induced by an inhibitor of glucosylceramide synthase. Correlation with cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D,L-Threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (DL-PDMP) increases endoplasmic reticulum stress, autophagy and apoptosis accompanying ceramide accumulation via ceramide synthase 5 protein expression in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of D-threo-PDMP and Eliglustat as Glucosylceramide Synthase Inhibitors
A Guide for Researchers and Drug Development Professionals
Introduction
Glycosphingolipids (GSLs) are a class of lipids that play crucial roles in various cellular processes, including cell signaling, recognition, and membrane stability. The biosynthesis of most GSLs is initiated by the enzyme glucosylceramide synthase (GCS), which catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer). The inhibition of GCS is a key therapeutic strategy for several lysosomal storage disorders, most notably Gaucher disease, where the accumulation of GlcCer due to a deficient glucocerebrosidase enzyme leads to severe pathology. This guide provides a comparative analysis of two prominent GCS inhibitors: D-threo-1-phenyl-2-decanoylamino-3-morpholinopropanol (d-threo-PDMP) and eliglustat. While this compound is a widely used research tool to study the effects of GSL depletion, eliglustat is an FDA-approved oral substrate reduction therapy for Gaucher disease type 1. This comparison will delve into their mechanisms of action, inhibitory efficacy, and the experimental protocols used for their evaluation.
Mechanism of Action
Both this compound and eliglustat act as competitive inhibitors of glucosylceramide synthase. They are structural analogs of ceramide, the natural substrate of GCS. By binding to the active site of the enzyme, they prevent the formation of glucosylceramide, thereby reducing the production of downstream GSLs. This mechanism is the basis of substrate reduction therapy (SRT), which aims to balance the rate of GSL synthesis with the impaired rate of its breakdown in lysosomal storage diseases.
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of this compound and eliglustat against GCS has been determined in various experimental systems. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing their efficacy.
| Compound | IC50 Value | Experimental System | Reference(s) |
| This compound | 5 µM | Enzyme assay | [1] |
| Eliglustat | 115 nM | MDCK cell homogenates | [2] |
| 20 nM | Intact MDCK cells | [2][3] | |
| ~24.7 nM (10 ng/mL) | In vitro | [4] | |
| 24 nM | In vitro | [5] |
Experimental Protocols
The evaluation of GCS inhibitors relies on robust in vitro and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro Glucosylceramide Synthase (GCS) Activity Assay
This assay measures the direct inhibitory effect of a compound on GCS activity in a cell-free system, typically using microsomal fractions rich in the enzyme.
a. Preparation of Microsomes:
-
Harvest cultured cells (e.g., MDCK, human skin fibroblasts) by scraping into phosphate-buffered saline (PBS).
-
Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors) and incubate on ice for 15-20 minutes.
-
Homogenize the cells using a Dounce homogenizer or by sonication.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet nuclei and mitochondria.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard method like the Bradford assay.
b. GCS Activity Assay:
-
Prepare a reaction mixture containing a buffer (e.g., 50 mM Tris-HCl, pH 7.4), a fluorescently-labeled or radiolabeled ceramide substrate (e.g., NBD-C6-ceramide or [³H]ceramide), and UDP-glucose.
-
Add varying concentrations of the inhibitor (this compound or eliglustat) or vehicle control to the reaction mixture.
-
Initiate the reaction by adding the microsomal protein preparation.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a solvent mixture (e.g., chloroform:methanol, 2:1 v/v).
-
Extract the lipids and separate the product (glucosylceramide) from the unreacted substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of product formed by measuring fluorescence or radioactivity.
-
Calculate the GCS activity and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Glucosylceramide Synthase (GCS) Inhibition Assay
This assay assesses the ability of an inhibitor to penetrate the cell membrane and inhibit GCS activity within intact cells.
a. Cell Culture and Treatment:
-
Plate cells (e.g., MDCK, Gaucher patient-derived fibroblasts) in culture dishes and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the inhibitor (this compound or eliglustat) or vehicle control for a specified duration (e.g., 24-72 hours).
b. Measurement of GSL Levels:
-
After treatment, wash the cells with PBS and harvest them.
-
Extract total lipids from the cell pellets using a suitable solvent system (e.g., chloroform:methanol).
-
Analyze the levels of glucosylceramide and other GSLs using methods such as:
-
High-Performance Thin-Layer Chromatography (HPTLC): Separate the lipid extract on HPTLC plates and visualize the GSLs by staining with specific reagents (e.g., orcinol for neutral GSLs, resorcinol for gangliosides).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise quantification of individual GSL species.
-
-
Determine the reduction in GSL levels in treated cells compared to control cells to assess the inhibitor's efficacy.
References
- 1. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase [bio-protocol.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. devtoolsdaily.com [devtoolsdaily.com]
- 4. Glucosylceramide synthase: assay and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of Glucosylceramide Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of D-threo-PDMP for Glucosylceramide Synthase: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount to interpreting experimental results and advancing therapeutic strategies. This guide provides a comprehensive comparison of D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-threo-PDMP), a widely used inhibitor of glucosylceramide synthase (GCS), with other notable GCS inhibitors. We present supporting experimental data, detailed methodologies for key experiments, and visualizations to objectively assess its performance and specificity.
This compound is a synthetic analog of ceramide that acts as a competitive inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids (GSLs). By blocking the conversion of ceramide to glucosylceramide, this compound has been instrumental in elucidating the cellular functions of GSLs. However, questions regarding its specificity remain a critical consideration for researchers.
Comparative Analysis of Glucosylceramide Synthase Inhibitors
The inhibitory potency of this compound and other GCS inhibitors is typically evaluated by determining their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency. This section compares the IC50 values of this compound with other commonly used GCS inhibitors.
| Inhibitor | Target Enzyme | IC50 Value | Comments |
| This compound | Glucosylceramide Synthase (GCS) | ~5 µM | Also inhibits Lactosylceramide Synthase (B4GALT6)[1][2][3] |
| Eliglustat | Glucosylceramide Synthase (GCS) | ~24 nM | Highly specific for GCS with minimal off-target activity against other glycosidases[3][4] |
| Miglustat | Glucosylceramide Synthase (GCS) | 5-50 µM | Known to inhibit intestinal disaccharidases, leading to gastrointestinal side effects[5][6] |
| Ibiglustat (Venglustat) | Glucosylceramide Synthase (GCS) | Not specified in detail | Brain-penetrant GCS inhibitor; also identified as an inhibitor of protein N-terminal methyltransferase 1 (NTMT1)[7][8] |
| DL-threo-PPMP | Glucosylceramide Synthase (GCS) | 2-20 µM | A ceramide analog similar to PDMP[7] |
On-Target and Off-Target Effects of this compound
While this compound is a potent inhibitor of GCS, studies have revealed that it is not entirely specific for this enzyme. A notable off-target effect is the inhibition of lactosylceramide synthase (UDP-galactose:glucosylceramide β1→4 galactosyltransferase), the enzyme that catalyzes the subsequent step in the GSL biosynthesis pathway. This lack of specificity is an important consideration, as the inhibition of both enzymes can lead to a more profound disruption of GSL metabolism than would be achieved by targeting GCS alone.
The L-threo enantiomer of PDMP (L-threo-PDMP), in contrast to the D-threo form, has been shown to have opposite effects, in some cases stimulating GCS and LCS activity[2][9]. This highlights the stereospecificity of these interactions.
Experimental Protocols for Assessing Inhibitor Specificity
To rigorously assess the specificity of a GCS inhibitor like this compound, a combination of in vitro enzymatic assays and cell-based target engagement studies is recommended.
In Vitro Glycosyltransferase Activity and Inhibition Assay
This protocol allows for the direct measurement of enzyme activity and the determination of inhibitor potency (IC50) against a panel of glycosyltransferases.
Principle: The activity of many glycosyltransferases, including GCS and LCS, can be monitored by detecting the amount of UDP produced, which is a common by-product of the sugar transfer reaction. The UDP-Glo™ Glycosyltransferase Assay is a commercially available bioluminescent assay that provides a sensitive and high-throughput method for this purpose[4][10][11][12].
Materials:
-
Purified glycosyltransferase enzymes (e.g., GCS, LCS, and other glycosyltransferases to be tested for off-target effects)
-
Acceptor substrates (e.g., ceramide for GCS, glucosylceramide for LCS)
-
UDP-sugar donors (e.g., UDP-glucose for GCS, UDP-galactose for LCS)
-
Test inhibitors (e.g., this compound, Eliglustat) dissolved in a suitable solvent (e.g., DMSO)
-
UDP-Glo™ Glycosyltransferase Assay kit (Promega)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Enzyme Titration: Determine the optimal enzyme concentration that results in a linear reaction rate and a robust signal in the UDP-Glo™ assay.
-
Inhibitor IC50 Determination: a. Prepare serial dilutions of the test inhibitors. b. In a multiwell plate, combine the enzyme, acceptor substrate, and UDP-sugar donor in an appropriate reaction buffer. c. Add the diluted inhibitors to the reaction mixtures. Include a no-inhibitor control (vehicle only). d. Incubate the reactions at the optimal temperature and for a time within the linear range of the reaction. e. Stop the reaction and add the UDP Detection Reagent from the UDP-Glo™ kit according to the manufacturer's instructions. f. Incubate for 60 minutes at room temperature to allow the luminescent signal to stabilize. g. Measure the luminescence using a luminometer.
-
Data Analysis: a. Convert the luminescence readings to the percentage of inhibition relative to the no-inhibitor control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Fit the data to a dose-response curve to determine the IC50 value for each inhibitor against each enzyme.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that a compound binds to its intended target within a complex cellular environment and can also be used to identify off-targets[13][14][15][16][17].
Principle: The binding of a ligand (e.g., an inhibitor) to a protein can alter its thermal stability. In a CETSA experiment, cells are treated with the compound of interest and then subjected to a temperature gradient. The soluble fraction of the target protein at each temperature is then quantified. A shift in the melting curve of the protein in the presence of the compound indicates target engagement.
Materials:
-
Cultured cells expressing the target protein(s)
-
Test inhibitor
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for heating samples (e.g., PCR cycler)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents and equipment or mass spectrometer for proteome-wide analysis
-
Antibodies specific to the target protein(s) of interest
Procedure:
-
Cell Treatment: Treat cultured cells with the test inhibitor at various concentrations or with a vehicle control.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thawing or with a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: a. Collect the supernatant containing the soluble proteins. b. Analyze the amount of the target protein in the soluble fraction by Western blotting or mass spectrometry.
-
Data Analysis: a. Plot the amount of soluble target protein as a function of temperature for both the treated and untreated samples. b. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates that the inhibitor binds to and stabilizes the target protein. c. Isothermal dose-response experiments can also be performed at a single temperature to determine the cellular potency of the inhibitor.
Visualizing the Glycosphingolipid Biosynthesis Pathway and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the relevant biological pathway and experimental procedures.
Caption: Glycosphingolipid biosynthesis pathway and points of inhibition.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Studies of the action of ceramide-like substances (D- and L-PDMP) on sphingolipid glycosyltransferases and purified lactosylceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. UDP-Glo™ Glycosyltransferase Assay Technical Manual [pl.promega.com]
- 5. researchgate.net [researchgate.net]
- 6. The effectiveness of prescription drug monitoring programs at reducing opioid-related harms and consequences: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. RePORT ⟩ RePORTER [reporter.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. promega.co.uk [promega.co.uk]
- 11. Rapid screening of sugar-nucleotide donor specificities of putative glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.directindustry.com [pdf.directindustry.com]
- 13. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. annualreviews.org [annualreviews.org]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Publications — CETSA [cetsa.org]
Evaluating the Synergistic Effects of D-threo-PDMP with Other Drugs: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the synergistic potential of d-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (d-threo-PDMP) when used in combination with other therapeutic agents. By inhibiting glucosylceramide synthase (GCS), this compound has emerged as a promising chemosensitizer in cancer therapy and holds potential for broader applications.
This guide synthesizes available experimental data to compare the performance of this compound in combination therapies across various disease models, with a primary focus on oncology. Detailed experimental methodologies for key assays are provided to facilitate the replication and extension of these findings.
Synergistic Effects in Cancer Therapy
The primary application of this compound in combination therapy has been explored in the context of cancer, where it demonstrates the ability to overcome multidrug resistance and enhance the efficacy of conventional chemotherapeutic agents. The underlying mechanism largely involves the inhibition of GCS, which leads to the accumulation of the pro-apoptotic lipid ceramide.
Combination with Anthracyclines: Overcoming Multidrug Resistance
This compound has shown significant synergy with anthracycline antibiotics like daunorubicin and doxorubicin, particularly in drug-resistant cancer cell lines. This effect is often attributed to the downregulation of the multidrug resistance gene mdr1 and its product, P-glycoprotein (P-gp), a key efflux pump responsible for reducing intracellular drug concentrations.
Experimental Data: this compound and Daunorubicin in Leukemia Cells
A study investigating the effects of this compound on the daunorubicin-resistant human leukemia cell line K562/A02 provides quantitative evidence of its synergistic activity. The half-maximal inhibitory concentration (IC50) of daunorubicin was significantly reduced in the presence of this compound[1].
| Cell Line | Treatment | IC50 of Daunorubicin (µg/mL) | Reversal Multiple |
| K562 (Sensitive) | Daunorubicin alone | 0.23 ± 0.02 | N/A |
| K562/A02 (Resistant) | Daunorubicin alone | 7.15 ± 0.24 | N/A |
| K562/A02 (Resistant) | Daunorubicin + 10 µM PDMP | Not explicitly stated, but reversal multiple is 1.69 | 1.69 |
| K562/A02 (Resistant) | Daunorubicin + 20 µM PDMP | Not explicitly stated, but reversal multiple is 2.59 | 2.59 |
Data extracted from a study on the reversal of daunorubicin resistance in K562/A02 cells[1].
The study also demonstrated that the combination of PDMP and daunorubicin led to increased intracellular accumulation of daunorubicin and a higher rate of apoptosis in the resistant cells[1].
Combination with Other Chemotherapeutics and Radiation in Glioblastoma
The therapeutic potential of targeting GCS extends to other aggressive cancers like glioblastoma (GBM). Studies have explored the combination of GCS inhibition with other targeted therapies and radiation.
Experimental Data: GCS Inhibition and Axitinib/Radiation in Glioblastoma Cells
Research on human glioblastoma cell lines (U87 and DBTRG) has shown that silencing GCS, which mimics the effect of this compound, in combination with the receptor tyrosine kinase inhibitor axitinib, leads to a significant reduction in cell viability[2]. This combined approach is proposed to work by inducing excessive production of reactive oxygen species.
Furthermore, GCS inhibitors have been found to sensitize H3K27 mutant diffuse midline glioma cells to ionizing radiation, suggesting a potent synergistic interaction[3].
While specific Combination Index (CI) and Dose Reduction Index (DRI) values were not detailed in the available literature for these glioblastoma studies, the qualitative results strongly support a synergistic relationship.
Potential Applications in Other Diseases
While the bulk of the research on this compound's synergistic effects is in oncology, its mechanism of action suggests potential applications in other disease areas.
Neurological Disorders
In the context of neurological disorders like Parkinson's disease, combination therapies are a common strategy[4][5][6][7]. Although no direct studies on the synergistic effects of this compound with current Parkinson's medications were identified, its role in modulating glycosphingolipid metabolism could be a novel avenue for investigation in combination with neuroprotective agents.
Metabolic Diseases
In metabolic diseases such as diabetes, combination therapies are standard practice to achieve better glycemic control[8][9][10]. GCS inhibitors have been shown to enhance insulin sensitivity in preclinical models[11][12]. This suggests a potential for synergistic effects when combined with existing anti-diabetic drugs, although specific studies with this compound in this context are lacking.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.
Caption: Signaling pathway of this compound in overcoming multidrug resistance.
Caption: General experimental workflow for a cell viability assay to assess drug synergy.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound in combination with other drugs.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
This compound
-
Partner drug (e.g., Doxorubicin)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound, the partner drug, and a fixed-ratio combination of both.
-
Remove the overnight culture medium and add the drug solutions to the respective wells. Include untreated control wells.
-
Incubate the plate for a duration relevant to the cell line and drugs being tested (e.g., 48 or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values for each treatment. The Combination Index (CI) and Dose Reduction Index (DRI) can be calculated using software like CompuSyn, based on the Chou-Talalay method[13].
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis by combination treatments.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Partner drug
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with this compound, the partner drug, or the combination at predetermined concentrations for a specified time.
-
Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. The distribution of cells (viable, early apoptotic, late apoptotic, and necrotic) is determined based on Annexin V and PI staining.
Conclusion
The available evidence strongly supports the synergistic potential of this compound, particularly in the context of cancer therapy. Its ability to reverse multidrug resistance and sensitize cancer cells to conventional treatments like chemotherapy and radiation makes it a compelling candidate for further preclinical and clinical investigation. While its synergistic effects in neurological and metabolic diseases are currently underexplored, the underlying mechanism of GCS inhibition presents a rational basis for future research in these areas. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers aiming to explore and validate the combinatorial efficacy of this compound. Further studies focusing on the quantitative assessment of synergy through CI and DRI calculations are warranted to optimize dosing strategies and translate these promising preclinical findings into clinical applications.
References
- 1. [Effect of PDMP, a glucosylceramide synthase inhibitor, on reversion of daunorubicin resistance in human leukemia cell line K562/A02] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucosylceramide synthase silencing combined with the receptor tyrosine kinase inhibitor axitinib as a new multimodal strategy for glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucosylceramide Synthase Inhibitors Induce Ceramide Accumulation and Sensitize H3K27 Mutant Diffuse Midline Glioma to Irradiation [mdpi.com]
- 4. Parkinson’s Disease Drug Therapies in the Clinical Trial Pipeline: 2024 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nationwide Retrospective Analysis of Combinations of Advanced Therapies in Patients With Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. Combined Administration of Metformin and Propionate Reduces the Degree of Oxidative/Nitrosative Damage of Hypothalamic Neurons in Rat Model of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic effect and mechanism of combination therapy with ursolic acid and insulin on diabetic nephropathy in a type I diabetic rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucosylceramide Synthase Inhibition in Combination with Aripiprazole Sensitizes Hepatocellular Cancer Cells to Sorafenib and Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitors of Glucosylceramide Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2.6. Cell Viability Test and Calculation of the Combination Index [bio-protocol.org]
- 13. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
